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AL-GDa62

Cat. No.: B12421305
M. Wt: 393.5 g/mol
InChI Key: BULOKVUWCOMRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-GDa62 is a promising synthetic lethal lead compound identified for the treatment of diffuse gastric cancer and other malignancies associated with inactivating mutations in the tumor suppressor gene CDH1 . This compound is the result of the optimization of a previous lead, yielding a molecule that is four-times more potent and demonstrates greater selective cytotoxicity against isogenic mammary epithelial CDH1-/- cells (MCF10A-CDH1-/-) . This compound preferentially induces apoptosis in CDH1-/- cells and shows significant efficacy at low micromolar concentrations in both Cdh1-/- mammary and gastric organoids, modeling human disease . Thermal proteome profiling studies indicate that the mechanism of action for this compound involves the specific inhibition of TCOF1, ARPC5, and UBC9 . Furthermore, in vitro experiments confirm that this compound inhibits SUMOylation, a crucial cellular process, at low micromolar concentrations . This combination of synthetic lethality with E-cadherin deficiency, potent activity, and a defined protein target profile makes this compound a valuable tool for researchers investigating novel therapeutic strategies for CDH1-mutant cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28FN3O B12421305 AL-GDa62

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methyl-6-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine

InChI

InChI=1S/C24H28FN3O/c1-18-15-24(26-17-19-5-7-20(25)8-6-19)22-16-21(9-10-23(22)27-18)29-14-4-13-28-11-2-3-12-28/h5-10,15-16H,2-4,11-14,17H2,1H3,(H,26,27)

InChI Key

BULOKVUWCOMRHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OCCCN3CCCC3)NCC4=CC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of AL-GDa62 in CDH1-Deficient Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffuse gastric and lobular breast cancers are aggressive malignancies frequently characterized by the inactivation of the tumor suppressor gene, CDH1, which encodes for E-cadherin. The loss of E-cadherin function creates specific vulnerabilities within cancer cells, opening avenues for targeted therapeutic strategies. One such promising approach is the concept of synthetic lethality, where the inhibition of a second protein or pathway in the context of a cancer-specific mutation (like CDH1 deficiency) leads to cell death, while sparing normal cells. This technical guide provides an in-depth overview of the mechanism of action of AL-GDa62, a novel small molecule that exhibits synthetic lethality in CDH1-deficient cells. We will delve into its discovery, molecular targets, and the downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to this compound: A Potent and Selective Agent

This compound is a promising synthetic lethal lead compound developed for the treatment of cancers harboring CDH1 mutations.[1][2] It is an optimized analog of the earlier lead compound, SLEC-11.[1][2] Through medicinal chemistry efforts, this compound was designed to be more potent and selective in its activity against E-cadherin-deficient cells.[1][2]

Quantitative Data Presentation

The selective cytotoxicity of this compound towards CDH1-deficient cells is a key characteristic of its synthetic lethal effect. The following table summarizes the available quantitative data on the potency of this compound.

Cell LineGenotypeEC50 (µM)Citation(s)
Isogenic Mammary EpithelialWild-Type3.2[3]
Isogenic Mammary EpithelialCDH1 -/-2.0[3]

Core Mechanism of Action: Targeting the SUMOylation Pathway

The primary mechanism through which this compound exerts its synthetic lethal effect is by inhibiting the SUMOylation pathway, a critical post-translational modification process that regulates the function of numerous proteins involved in cellular processes such as DNA repair, signal transduction, and cell cycle control.[4][5][6][7]

Direct Protein Targets of this compound

Thermal proteome profiling, a powerful technique to identify direct protein-drug interactions in a cellular context, has revealed that this compound specifically binds to and inhibits three key proteins:[1][2]

  • TCOF1 (Treacle protein): A nucleolar phosphoprotein involved in ribosome biogenesis.

  • ARPC5 (Actin-related protein 2/3 complex subunit 5): A component of the Arp2/3 complex, which is crucial for actin nucleation and branching.

  • UBC9 (Ubiquitin-conjugating enzyme E2 I): The sole E2-conjugating enzyme for SUMOylation.

The inhibition of UBC9 is of particular significance as it directly implicates this compound in the disruption of the SUMOylation cascade.

Downstream Effect: Inhibition of SUMOylation and Induction of Apoptosis

By inhibiting UBC9 and potentially the other identified targets, this compound effectively suppresses the SUMOylation of cellular proteins.[1][2] This disruption of the SUMOylation landscape disproportionately affects CDH1-deficient cells, leading to the preferential induction of apoptosis, or programmed cell death.[1][2][8] The precise molecular link between the inhibition of TCOF1 and ARPC5 and the sensitization of CDH1-deficient cells to SUMOylation inhibition remains an area of active investigation.

G cluster_drug_target This compound Action cluster_cellular_process Cellular Process cluster_outcome Cellular Outcome in CDH1-/- Cells This compound This compound TCOF1 TCOF1 This compound->TCOF1 inhibits ARPC5 ARPC5 This compound->ARPC5 inhibits UBC9 UBC9 This compound->UBC9 inhibits SUMOylation SUMOylation This compound->SUMOylation inhibits UBC9->SUMOylation enables Apoptosis Apoptosis SUMOylation->Apoptosis suppression leads to

Proposed signaling pathway of this compound in CDH1-deficient cells.

The Role of Reactive Oxygen Species (ROS): An Area for Further Investigation

While the core mechanism of this compound has been linked to SUMOylation inhibition, the initial query included a potential role for reactive oxygen species (ROS). The current literature on this compound does not explicitly detail a direct mechanism involving ROS. However, it is known that CDH1 deficiency can create vulnerabilities related to oxidative stress, and other synthetic lethal strategies in CDH1-deficient models, such as the use of ROS1 inhibitors, have been explored.[9][10][11][12] The interplay between CDH1 loss, SUMOylation, and cellular redox state in the context of this compound treatment presents an intriguing avenue for future research.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on both CDH1-deficient and wild-type cells and to calculate EC50 values. A common method is the resazurin-based assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 7.5 x 10³ cells per well in 100 µL of growth medium and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[13]

  • Resazurin Incubation: Add 10 µL of a 0.2 mg/mL resazurin solution to each well and incubate for 4 hours at 37°C.[13]

  • Data Acquisition: Measure the absorbance at an excitation wavelength of 560 nm and an emission wavelength of 615 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curves and determine the EC50 values using appropriate software.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound (serial dilution) Incubation_24h->Compound_Treatment Incubation_Treatment Incubate 24/48/72h Compound_Treatment->Incubation_Treatment Resazurin_Addition Add resazurin solution Incubation_Treatment->Resazurin_Addition Incubation_Resazurin Incubate 4h Resazurin_Addition->Incubation_Resazurin Read_Plate Measure absorbance (560nm ex / 615nm em) Incubation_Resazurin->Read_Plate Data_Analysis Calculate viability and EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for a resazurin-based cell viability assay.
Apoptosis Assay

To quantify the induction of apoptosis, the Annexin V/Propidium Iodide (PI) flow cytometry assay is a standard method.

  • Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark at room temperature for 15 minutes.[14]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

G Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Cell_Harvesting Harvest adherent and floating cells Cell_Treatment->Cell_Harvesting Washing Wash with cold PBS Cell_Harvesting->Washing Staining Resuspend in binding buffer + Annexin V-FITC + PI Washing->Staining Incubation Incubate 15 min in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify apoptotic cell populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Workflow for an Annexin V/PI apoptosis assay.
Thermal Proteome Profiling (TPP)

TPP is employed to identify the direct cellular targets of a drug by measuring changes in protein thermal stability upon drug binding.

  • Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.[15]

  • Temperature Gradient: Aliquot the lysates and expose them to a range of temperatures.[15]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.[16][17]

  • Sample Preparation for Mass Spectrometry: Collect the soluble fractions, digest the proteins into peptides, and label them with tandem mass tags (TMTs).[16]

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Determine the melting curves for each protein in the presence and absence of the drug. A shift in the melting curve indicates a direct interaction between the drug and the protein.

In Vitro SUMOylation Assay

This assay directly measures the inhibitory effect of this compound on the SUMOylation process.

  • Reaction Mixture: Prepare a reaction mixture containing the E1 activating enzyme (SAE1/SAE2), the E2 conjugating enzyme (UBC9), a SUMO protein (e.g., SUMO-1), ATP, and a substrate protein.[18][19][20]

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C to allow for the SUMOylation reaction to proceed.[20]

  • Detection: Stop the reaction and analyze the results by SDS-PAGE and Western blotting using an antibody specific for the substrate protein or for the SUMO protein to visualize the higher molecular weight SUMOylated species.

  • Analysis: Quantify the reduction in the SUMOylated protein bands in the presence of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of CDH1-deficient cancers by exploiting a synthetic lethal relationship with the SUMOylation pathway. Its mechanism of action, involving the direct inhibition of TCOF1, ARPC5, and UBC9, leads to the suppression of SUMOylation and the selective induction of apoptosis in cancer cells. While the core pathway has been elucidated, further research is warranted to:

  • Obtain more detailed quantitative data on the induction of apoptosis and the inhibition of SUMOylation by this compound.

  • Fully understand the roles of TCOF1 and ARPC5 in the synthetic lethal phenotype.

  • Investigate the potential interplay with cellular redox homeostasis and the role of reactive oxygen species in the mechanism of action of this compound.

A deeper understanding of these aspects will be crucial for the successful clinical development of this compound and other drugs targeting the vulnerabilities of CDH1-deficient cancers.

References

An In-depth Technical Guide to the AL-GDa62 Synthetic Lethality Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic lethality pathway induced by AL-GDa62, a promising therapeutic agent for cancers with CDH1 gene inactivation. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Concept: Synthetic Lethality in CDH1-Deficient Cancers

This compound operates on the principle of synthetic lethality, an approach that targets vulnerabilities present in cancer cells due to specific genetic alterations, while sparing normal cells.[1][2] In many diffuse gastric and lobular breast cancers, the tumor suppressor gene CDH1, which encodes for E-cadherin, is inactivated.[3][4] While the loss of E-cadherin is advantageous for tumor progression, it creates a dependency on other survival pathways. This compound was developed to exploit this dependency, showing preferential cytotoxicity in CDH1-deficient cells.[3][4]

This compound is an optimized derivative of the lead compound SLEC-11 and demonstrates greater potency and selectivity.[3][4][5] Its mechanism is centered on the specific inhibition of key proteins, leading to the induction of apoptosis in cancer cells lacking E-cadherin.[3][4][5]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and selectivity data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Cell LineGenotypeEC50 (µM)Selectivity Ratio (WT/Mutant)
Isogenic Mammary Epithelial Cells
MCF10A-WTCDH1 Wild-Type3.21.6
MCF10A-CDH1-/-CDH1 Knockout2.0
Organoids
Cdh1-/- Mammary OrganoidsCdh1 KnockoutSensitiveN/A
Cdh1-/- Gastric OrganoidsCdh1 KnockoutSensitiveN/A

Data sourced from MedChemExpress and related publications.[3][5]

Mechanism of Action: Targeting TCOF1, ARPC5, and UBC9

Thermal proteome profiling has identified three specific protein targets for this compound in CDH1-/- cells: TCOF1, ARPC5, and UBC9.[3][4] The inhibition of these proteins converges to induce apoptosis, particularly through the disruption of SUMOylation.[3][5]

  • TCOF1 (Treacle protein): Involved in ribosome biogenesis.

  • ARPC5 (Actin Related Protein 2/3 Complex Subunit 5): A component of the ARP2/3 complex, which is crucial for actin cytoskeleton dynamics.

  • UBC9 (Ubiquitin Conjugating Enzyme E2 I): A key enzyme in the SUMOylation pathway.

Inhibition of UBC9 by this compound leads to a suppression of SUMOylation at low micromolar concentrations.[3][5] This disruption of a critical post-translational modification process likely contributes significantly to the observed apoptotic phenotype in CDH1-deficient cells.

Signaling and Logical Pathways

The following diagrams illustrate the synthetic lethal interaction and the proposed mechanism of action of this compound.

AL_GDa62_Synthetic_Lethality CDH1_WT CDH1 Wild-Type (Normal Cells) Survival Cell Survival CDH1_WT->Survival CDH1_KO CDH1 Knockout (Cancer Cells) AL_GDa62 This compound AL_GDa62->Survival No Effect Apoptosis Apoptosis (Synthetic Lethality) AL_GDa62->Apoptosis Induces

Caption: Logical diagram of this compound's synthetic lethality.

AL_GDa62_MoA cluster_drug Drug cluster_pathway Downstream Pathway cluster_outcome Cellular Outcome in CDH1-/- Cells AL_GDa62 This compound TCOF1 TCOF1 AL_GDa62->TCOF1 inhibits ARPC5 ARPC5 AL_GDa62->ARPC5 inhibits UBC9 UBC9 AL_GDa62->UBC9 inhibits Apoptosis Apoptosis TCOF1->Apoptosis contributes to ARPC5->Apoptosis contributes to SUMOylation SUMOylation UBC9->SUMOylation enables SUMOylation->Apoptosis suppresses

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for key experiments used in the evaluation of this compound.

  • Cell Lines: The human mammary epithelial cell line MCF10A and the gastric carcinoma cell line NCI-N87 are used.[3][6]

  • Culture Conditions:

    • MCF10A cells are cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.

    • NCI-N87 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Generation of CDH1-/- Cells:

    • Design and clone a single guide RNA (sgRNA) targeting an early exon of the CDH1 gene into a lentiCRISPRv2 vector.

    • Produce lentivirus by co-transfecting HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Transduce MCF10A or NCI-N87 cells with the lentivirus.

    • Select for transduced cells using puromycin.

    • Isolate single-cell clones by limiting dilution.

    • Verify CDH1 knockout by Sanger sequencing and Western blotting for E-cadherin expression.

  • Procedure:

    • Seed wild-type (WT) and CDH1-/- cells into 96-well plates at a density of 2,000-5,000 cells per well.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., PrestoBlue) or CellTiter-Glo.

    • Measure fluorescence or luminescence using a plate reader.

    • Normalize data to vehicle-treated controls and plot a dose-response curve.

    • Calculate the half-maximal effective concentration (EC50) using non-linear regression analysis (e.g., in GraphPad Prism).

  • Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • Treat WT and CDH1-/- cells with this compound at concentrations around the EC50 for 48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

  • Objective: To identify the direct protein targets of this compound by observing changes in protein thermal stability upon drug binding.

  • Procedure:

    • Culture CDH1-/- cells to ~80% confluency.

    • Treat cells with either vehicle control or this compound for a specified time.

    • Harvest cells, lyse, and subject the protein lysates to a temperature gradient (e.g., 37°C to 67°C).

    • At each temperature point, separate soluble from aggregated proteins by centrifugation.

    • Analyze the soluble protein fraction using mass spectrometry (LC-MS/MS).

    • Identify proteins that show a significant shift in their melting temperature in the this compound-treated samples compared to the control. These are the candidate target proteins.

TPP_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Data Analysis A CDH1-/- Cells + Vehicle Heat Apply Temperature Gradient A->Heat B CDH1-/- Cells + this compound B->Heat Centrifuge Centrifugation (Separate Soluble/Aggregated) Heat->Centrifuge MS LC-MS/MS Analysis of Soluble Fraction Centrifuge->MS Analysis Compare Melting Curves & Identify Stabilized Proteins MS->Analysis Targets Candidate Targets (TCOF1, ARPC5, UBC9) Analysis->Targets

Caption: Experimental workflow for Thermal Proteome Profiling.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for CDH1-deficient cancers. Its synthetic lethal mechanism, which involves the specific inhibition of TCOF1, ARPC5, and UBC9, and the subsequent suppression of SUMOylation, offers a clear and actionable therapeutic window. The preclinical data in both isogenic cell lines and organoid models are highly encouraging.[3]

Future work should focus on in vivo efficacy studies in animal models of diffuse gastric and lobular breast cancer to validate these findings. Furthermore, the development of pharmacodynamic biomarkers to measure target engagement (e.g., levels of SUMOylated proteins in tumor tissue) will be critical for its successful clinical translation. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to build upon this promising foundation.

References

AL-GDa62: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-GDa62 is a promising synthetic lethal compound identified as a potential therapeutic agent for cancers characterized by the dysfunction of the CDH1 gene, notably diffuse gastric and lobular breast cancers.[1][2][3] Developed as an optimized analog of the initial lead compound SLEC-11, this compound demonstrates significantly enhanced potency and selectivity in inducing apoptosis in cancer cells lacking functional E-cadherin (CDH1-/-).[1][2][3] This technical guide provides an in-depth overview of the target identification and validation process for this compound, presenting key data and experimental methodologies.

Target Identification

The primary approach for identifying the molecular targets of this compound involved thermal proteome profiling. This technique assesses changes in protein thermal stability upon ligand binding, allowing for the unbiased identification of direct protein targets in a cellular context.

Experimental Protocol: Thermal Proteome Profiling
  • Cell Culture and Lysis: Isogenic mammary epithelial CDH1-deficient (MCF10A-CDH1-/-) cells were cultured under standard conditions. Cells were harvested and lysed to obtain total protein lysates.

  • Compound Treatment: The protein lysates were treated with this compound at a specified concentration. A control group was treated with a vehicle (e.g., DMSO).

  • Thermal Challenge: The treated and control lysates were subjected to a temperature gradient, inducing denaturation and precipitation of proteins.

  • Protein Separation: The soluble protein fraction was separated from the aggregated proteins at each temperature point.

  • Quantitative Mass Spectrometry: The soluble proteins were analyzed by quantitative mass spectrometry to determine the melting curves for thousands of proteins.

  • Data Analysis: Proteins that exhibited a significant shift in their melting temperature in the presence of this compound compared to the control were identified as potential targets.

Identified Targets of this compound

Thermal proteome profiling of this compound-treated MCF10A-CDH1-/- cell lysates revealed specific inhibition of the following proteins.[1][2][3]

Target ProteinFull NameFunction
TCOF1 Treacle Ribosome Biogenesis Factor 1Involved in ribosome biogenesis and rRNA transcription.
ARPC5 Actin Related Protein 2/3 Complex Subunit 5A component of the Arp2/3 complex, which is crucial for actin nucleation and branching.
UBC9 Ubiquitin Conjugating Enzyme E2 IA key enzyme in the SUMOylation pathway, responsible for attaching SUMO (Small Ubiquitin-like Modifier) to target proteins.

Target Validation

Following the identification of potential targets, functional assays were conducted to validate the inhibitory effect of this compound on the implicated biological pathway. Given that UBC9 is a central enzyme in the SUMOylation process, in vitro SUMOylation assays were performed.

Experimental Protocol: In Vitro SUMOylation Assay
  • Recombinant Proteins: Purified recombinant proteins of the SUMOylation machinery (E1 activating enzyme, E2 conjugating enzyme - UBC9, and a substrate protein) were obtained.

  • Reaction Mixture: The reaction was initiated by combining the recombinant enzymes, SUMO protein, ATP, and the substrate in a suitable buffer.

  • Compound Incubation: Varying concentrations of this compound were added to the reaction mixtures to assess its inhibitory effect. A control reaction without the compound was included.

  • Incubation: The reactions were incubated at 37°C for a specified time to allow for the SUMOylation of the substrate.

  • Detection: The reaction products were analyzed by SDS-PAGE and Western blotting using an antibody specific to the SUMO-conjugated substrate. The intensity of the band corresponding to the SUMOylated substrate was quantified.

  • Data Analysis: The concentration of this compound required to inhibit SUMOylation by 50% (IC50) was determined.

The in vitro experiments confirmed that this compound inhibits the SUMOylation process at low micromolar concentrations, validating UBC9 as a key target and providing a mechanistic basis for its synthetic lethal effect.[1][2][3]

Quantitative Data Summary

The potency and selectivity of this compound were quantified and compared to the parent compound, SLEC-11.

CompoundPotency (vs. SLEC-11)Selectivity (EC50 Ratio in MCF10A-CDH1-/-)
This compound 4x more potent1.6
SLEC-11 --

Signaling Pathway and Experimental Workflow Diagrams

AL_GDa62_Mechanism cluster_AL_GDa62 This compound Action cluster_Targets Direct Cellular Targets cluster_Pathway Affected Pathway cluster_Outcome Cellular Outcome in CDH1-/- Cells AL_GDa62 This compound UBC9 UBC9 AL_GDa62->UBC9 Inhibits TCOF1 TCOF1 AL_GDa62->TCOF1 Inhibits ARPC5 ARPC5 AL_GDa62->ARPC5 Inhibits SUMOylation SUMOylation Pathway UBC9->SUMOylation Key Enzyme Apoptosis Apoptosis SUMOylation->Apoptosis Dysregulation leads to Target_Identification_Workflow Start Start: MCF10A-CDH1-/- Cells Lysate Prepare Cell Lysate Start->Lysate Treat Treat with this compound vs. Vehicle Lysate->Treat Heat Apply Temperature Gradient Treat->Heat Separate Separate Soluble/Aggregated Proteins Heat->Separate MS Quantitative Mass Spectrometry Separate->MS Analyze Identify Proteins with Shifted Melting Temperature MS->Analyze Targets Identified Targets: TCOF1, ARPC5, UBC9 Analyze->Targets Target_Validation_Workflow Start Start: In Vitro SUMOylation Assay Components Combine Recombinant SUMOylation Enzymes, Substrate, ATP Start->Components Add_Compound Add Varying Concentrations of this compound Components->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Analyze Analyze by SDS-PAGE & Western Blot Incubate->Analyze Quantify Quantify SUMOylated Substrate Analyze->Quantify Result Determine IC50 for SUMOylation Inhibition Quantify->Result

References

A Technical Guide to the Multifaceted Role of TCOF1, ARPC5, and UBC9 in the Synthetic Lethal Activity of AL-GDa62

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Diffuse gastric and lobular breast cancers are aggressive malignancies frequently characterized by inactivating mutations in the tumor suppressor gene CDH1. This genetic vulnerability opens an avenue for synthetic lethal therapeutic strategies. The compound AL-GDa62 has emerged as a promising synthetic lethal agent, demonstrating preferential cytotoxicity in E-cadherin-deficient cells. Groundbreaking research utilizing thermal proteome profiling has identified three specific protein targets of this compound: Treacle Ribosome Biogenesis Factor 1 (TCOF1), Actin Related Protein 2/3 Complex Subunit 5 (ARPC5), and SUMO-conjugating enzyme UBC9 (also known as UBE2I). This technical guide provides an in-depth investigation into the roles of these three proteins and elucidates how their inhibition by this compound likely contributes to its potent and selective anti-cancer activity. We will detail the core functions of each protein, present quantitative data on this compound's efficacy, provide detailed experimental protocols for mechanistic validation, and visualize the key pathways and workflows involved.

Introduction to Key Molecular Players

Understanding the mechanism of this compound requires a foundational knowledge of its three primary intracellular targets. While seemingly disparate in function, TCOF1, ARPC5, and UBC9 govern critical cellular processes that, when disrupted simultaneously, appear to induce a state of synthetic lethality in cancer cells lacking CDH1 function.

  • TCOF1 (Treacle): A crucial nucleolar phosphoprotein, TCOF1 is a central figure in the biogenesis of ribosomes, the cellular machinery for protein synthesis.[1][2] It plays a direct role in ribosomal DNA (rDNA) transcription.[2][3] Beyond this, TCOF1 is also involved in the cellular response to DNA damage, helping to maintain genomic integrity.[4][5][6]

  • ARPC5: As a key subunit of the seven-protein Arp2/3 complex, ARPC5 is essential for the regulation of the actin cytoskeleton.[7][8] The Arp2/3 complex is the primary driver of branched actin filament nucleation, a process fundamental to cell motility, morphogenesis, and endocytosis.[7][9]

  • UBC9 (UBE2I): This protein is the sole E2-conjugating enzyme in the SUMOylation pathway.[10][11][12] SUMOylation is a critical post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is attached to a substrate, altering its function, localization, or stability.[10][13] This process regulates a vast number of cellular events, and its dysregulation is frequently implicated in cancer.[13][14]

The compound This compound was identified through the optimization of a prior synthetic lethal lead.[15] Subsequent proteomic analysis revealed its specific interaction with and inhibition of TCOF1, ARPC5, and UBC9, providing a mechanistic basis for its targeted activity against CDH1-deficient cancer cells.[15][16][17]

Quantitative Data on this compound Activity

This compound was developed as part of a medicinal chemistry effort to improve upon an initial lead compound (SLEC-11, referred to as compound 1 ). The compound demonstrated significantly improved potency and selectivity in isogenic mammary epithelial cells (MCF10A) with and without CDH1.[15][16]

CompoundDescriptionPotency Improvement (vs. Cpd 1)Selectivity (EC50 Ratio WT/CDH1-/-)Key Finding
1 (SLEC-11)Initial Lead CompoundN/A>1.0Exhibited synthetic lethal activity in CDH1-deficient cells.
This compound (Cpd 3)Optimized Analog4x more potent1.6Preferentially induced apoptosis in CDH1-/- cells; identified TCOF1, ARPC5, and UBC9 as specific targets.[15][16]

Signaling Pathways and Mechanisms of Inhibition

The synthetic lethal effect of this compound is a composite of its inhibitory action on three distinct and vital cellular pathways.

Inhibition of SUMOylation via UBC9

The SUMOylation cascade is a multi-step enzymatic process. As the sole E2 enzyme, UBC9 is an obligatory component, accepting activated SUMO from the E1 enzyme and transferring it to target proteins, often with the help of an E3 ligase.[18] this compound's ability to inhibit SUMOylation in vitro strongly suggests it directly impairs the function of UBC9.[15] Given that many oncoproteins and tumor suppressors are regulated by SUMOylation, inhibiting this pathway can profoundly impact cancer cell survival.[13][14]

G cluster_sumo SUMOylation Pathway cluster_inhibitor Inhibition SUMO SUMO E1 E1 Activating Enzyme SUMO->E1 ATP->AMP UBC9 UBC9 (E2) E1->UBC9 SUMO Transfer E3 E3 Ligase UBC9->E3 Sumo_Target SUMOylated Target Protein UBC9->Sumo_Target SUMO Conjugation Target Target Protein E3->Target Target->Sumo_Target ALGDa62 This compound ALGDa62->UBC9 Inhibition

Figure 1. The SUMOylation pathway with UBC9 as the central E2 enzyme, inhibited by this compound.

Disruption of Ribosome Biogenesis via TCOF1

TCOF1 is integral to the transcription of ribosomal DNA in the nucleolus, a process that requires interaction with the Upstream Binding Factor (UBF).[2][3] By inhibiting TCOF1, this compound likely stalls the production of new ribosomes. This induces "nucleolar stress," a condition that can trigger p53-dependent apoptosis, particularly in rapidly proliferating cancer cells that have a high demand for protein synthesis.[1] This mechanism is a plausible contributor to the observed apoptosis in treated cells.[15]

G cluster_nucleolus Nucleolus: Ribosome Biogenesis cluster_inhibitor Inhibition rDNA rDNA UBF UBF UBF->rDNA TCOF1 TCOF1 TCOF1->rDNA Pol1 RNA Pol I TCOF1->Pol1 Recruitment pre_rRNA 47S pre-rRNA Pol1->pre_rRNA Transcription Ribosome Ribosome Assembly pre_rRNA->Ribosome ALGDa62 This compound ALGDa62->TCOF1 Inhibition

Figure 2. TCOF1's role in rDNA transcription, a process targeted by this compound.

Impairment of Actin Dynamics via ARPC5

The Arp2/3 complex, containing ARPC5, binds to the side of an existing ("mother") actin filament and nucleates the growth of a new ("daughter") filament at a characteristic 70-degree angle. This creates the branched actin networks that drive lamellipodia formation and cell migration.[7][9] By inhibiting ARPC5, this compound can be expected to disrupt the integrity of the actin cytoskeleton, which would impair processes like cell division, migration, and invasion—all hallmarks of cancer.

G cluster_actin Actin Filament Branching cluster_inhibitor Inhibition NPF NPF (e.g., WASp) Arp23 Arp2/3 Complex (contains ARPC5) NPF->Arp23 Activation Mother Mother Actin Filament Arp23->Mother Binding Daughter Daughter Actin Filament Arp23->Daughter Monomer G-actin Monomers Monomer->Daughter Polymerization ALGDa62 This compound ALGDa62->Arp23 Inhibition

Figure 3. The role of the ARPC5-containing Arp2/3 complex in actin branching.

A Unified Model of Synthetic Lethality

The efficacy of this compound in CDH1-deficient cells stems from its simultaneous attack on these three pathways. Cells lacking E-cadherin already have compromised cell-cell adhesion and cytoskeletal architecture. The additional insults of blocked protein synthesis (TCOF1 inhibition), impaired cytoskeletal dynamics (ARPC5 inhibition), and disrupted post-translational regulation (UBC9 inhibition) likely create a burden that these cancer cells cannot overcome, leading to apoptosis.

G cluster_logic This compound Synthetic Lethal Mechanism ALGDa62 This compound TCOF1 TCOF1 ALGDa62->TCOF1 UBC9 UBC9 ALGDa62->UBC9 ARPC5 ARPC5 ALGDa62->ARPC5 Ribosome_Stress Nucleolar Stress / Inhibited Protein Synthesis TCOF1->Ribosome_Stress SUMO_Dysregulation SUMOylation Dysregulation UBC9->SUMO_Dysregulation Actin_Defects Cytoskeletal Defects ARPC5->Actin_Defects Apoptosis Apoptosis in CDH1-deficient cells Ribosome_Stress->Apoptosis SUMO_Dysregulation->Apoptosis Actin_Defects->Apoptosis G cluster_workflow Co-Immunoprecipitation Workflow Lysate Prepare Cell Lysate (Vehicle vs. This compound) Preclear Pre-clear with Protein A/G Beads Lysate->Preclear IP Incubate with 'Bait' Antibody (e.g., anti-TCOF1) Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute WB Western Blot for 'Prey' (e.g., UBF) Elute->WB

References

In Vitro Characterization of AL-GDa62: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AL-GDa62, a promising synthetic lethal compound targeting E-cadherin-deficient cancers, such as diffuse gastric and lobular breast cancer. This document outlines the core findings, presents quantitative data in a structured format, details the experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows.

Core Concepts and Mechanism of Action

This compound was identified through the optimization of a previously reported synthetic lethal lead, SLEC-11. It demonstrates significantly enhanced potency and selectivity in inducing apoptosis in cancer cells with inactivating mutations in the CDH1 gene, which encodes for E-cadherin. The synthetic lethal approach exploits the specific vulnerabilities of cancer cells that arise from their genetic alterations, leaving normal cells relatively unharmed.

Thermal proteome profiling has identified that this compound specifically interacts with and inhibits three key intracellular proteins: TCOF1, ARPC5, and UBC9. The inhibition of UBC9, a central E2 conjugating enzyme in the SUMOylation pathway, has been confirmed through in vitro assays, suggesting that disruption of SUMOylation is a key mechanism of this compound's anti-cancer activity.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro characterization of this compound.

Table 1: Cytotoxicity and Selectivity of this compound

Cell LineGenotypeEC50 (µM)Selectivity Ratio (EC50 WT / EC50 CDH1-/-)
MCF10AWild-Type (WT)Data not specified1.6
MCF10ACDH1 -/-Data not specified

EC50 values were determined using a CellTiter-Glo® luminescent cell viability assay after a 5-day incubation period. The selectivity ratio indicates that this compound is 1.6-fold more potent in CDH1-deficient cells compared to wild-type cells.[2]

Table 2: Comparison of this compound and Lead Compound SLEC-11

CompoundRelative Potency
This compound4x more potent than SLEC-11
SLEC-11Baseline

The relative potency was established through comparative cytotoxicity assays.[2]

Experimental Protocols

Detailed methodologies for the key experiments performed in the characterization of this compound are provided below.

Cell Culture
  • MCF10A Cells: The human breast epithelial cell line MCF10A and its isogenic CDH1 knockout counterpart were cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.

  • NCI-N87 Cells: The human gastric carcinoma cell line NCI-N87 was maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • General Culture Conditions: All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

The cytotoxic effects of this compound were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound was added to the wells, and the plates were incubated for 5 days.

  • Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent was added to each well to induce cell lysis and initiate a luminescent reaction. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

  • Data Analysis: The EC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Apoptosis Assay

Apoptosis induction was quantified using an Annexin V-FITC Apoptosis Detection Kit.

  • Cell Treatment: Cells were treated with this compound at various concentrations for 48 hours.

  • Cell Staining: Following treatment, cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Thermal Proteome Profiling (TPP)

TPP was employed to identify the direct protein targets of this compound.

  • Cell Treatment and Lysis: MCF10A CDH1 -/- cells were treated with either vehicle or this compound. The cells were then lysed to extract the proteome.

  • Thermal Challenge: The cell lysates were divided into aliquots and heated to a range of temperatures.

  • Protein Precipitation and Digestion: The aggregated, denatured proteins were separated from the soluble proteins by centrifugation. The soluble proteins were then digested into peptides.

  • Mass Spectrometry: The peptides were labeled with tandem mass tags (TMT) and analyzed by quantitative mass spectrometry to determine the melting profiles of thousands of proteins.

  • Target Identification: Proteins that showed a significant shift in their melting temperature in the presence of this compound were identified as potential targets.

In Vitro SUMOylation Assay

The inhibitory effect of this compound on the SUMOylation pathway was confirmed through an in vitro biochemical assay.

  • Reaction Setup: The assay was performed using recombinant SUMO-activating enzyme (E1), UBC9 (E2), a SUMO protein (e.g., SUMO-1), and a substrate protein in a reaction buffer containing ATP.

  • Inhibitor Addition: this compound was added to the reaction mixture at various concentrations.

  • Incubation: The reaction was incubated at 37°C to allow for the SUMOylation process to occur.

  • Detection: The reaction products were separated by SDS-PAGE, and the extent of substrate SUMOylation was detected by Western blotting using an antibody specific to the substrate or a SUMO-tag. A decrease in the band corresponding to the SUMOylated substrate indicated inhibition by this compound.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows of the key experimental procedures.

AL_GDa62_Pathway cluster_AL_GDa62 This compound Action cluster_sumoylation SUMOylation Pathway cluster_targets Other Identified Targets cluster_outcome Cellular Outcome in CDH1-/- Cells This compound This compound UBC9 UBC9 (E2) This compound->UBC9 Inhibition TCOF1 TCOF1 This compound->TCOF1 ARPC5 ARPC5 This compound->ARPC5 Substrate Substrate Protein UBC9->Substrate Conjugates SUMO to SUMO SUMO Protein SUMO->UBC9 SUMO_Substrate SUMOylated Substrate Substrate->SUMO_Substrate Apoptosis Apoptosis SUMO_Substrate->Apoptosis Leads to E1 E1 Enzyme E1->SUMO Activates TCOF1->Apoptosis ARPC5->Apoptosis

Caption: Proposed signaling pathway of this compound.

Cytotoxicity_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 5 days B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate EC50 values E->F

Caption: Cytotoxicity assay workflow.

Apoptosis_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by flow cytometry C->D E Quantify apoptotic cells D->E

Caption: Apoptosis assay workflow.

TPP_Workflow A Treat cells with this compound or vehicle B Lyse cells and apply heat gradient A->B C Separate soluble and aggregated proteins B->C D Digest soluble proteins and label with TMT C->D E Analyze by Mass Spectrometry D->E F Identify proteins with altered thermal stability E->F

Caption: Thermal Proteome Profiling workflow.

References

AL-GDa62: A Synthetic Lethal Approach to Targeting CDH1-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Selectivity and Mechanism of Action of AL-GDa62

Introduction

Diffuse gastric cancer and lobular breast cancer are aggressive malignancies frequently characterized by inactivating mutations in the tumor suppressor gene CDH1, which encodes for E-cadherin.[1][2][3] The loss of E-cadherin function presents a significant challenge in therapeutic development. A promising strategy to address this is the concept of synthetic lethality, where the simultaneous loss of two genes (in this case, CDH1 and a second target) results in cell death, while the loss of either gene alone does not. This approach offers a potential therapeutic window to selectively eliminate cancer cells while sparing healthy tissues.

Recently, this compound has emerged as a promising synthetic lethal lead compound.[1][2][3] Developed as an optimized analog of the initial hit SLEC-11, this compound demonstrates enhanced potency and selectivity in preclinical models of E-cadherin-deficient cancers.[1][2][3] This technical guide provides a comprehensive overview of the selectivity, mechanism of action, and preclinical experimental data for this compound, intended for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound Selectivity

This compound exhibits a selective cytotoxic effect on cancer cells harboring a CDH1 deficiency. This selectivity has been quantified through various in vitro assays, with the key findings summarized below.

Cell Line ModelGenotypeAssay TypeParameterValueSelectivity (Ratio)Reference
MCF10ACDH1+/+Cell ViabilityEC50>10 µM1.6[2]
MCF10A-CDH1-/-CDH1-/-Cell ViabilityEC50~6.25 µM[2]
Cdh1-/- Mammary OrganoidsCdh1-/-Growth Inhibition-Significantly more sensitive than WT at low µM concentrations-[1][2][3]
Cdh1-/- Gastric OrganoidsCdh1-/-Growth Inhibition-Significantly more sensitive than WT at low µM concentrations-[1][2][3]

Table 1: In Vitro Selectivity of this compound in CDH1-Deficient and Wild-Type Models. The data indicates that this compound is more potent in cells lacking E-cadherin. The EC50 ratio of 1.6 demonstrates a preferential effect on CDH1-deficient cells.[2] Furthermore, the heightened sensitivity of Cdh1-/- organoids at low micromolar concentrations underscores the synthetic lethal relationship.[1][2][3]

Mechanism of Action

The synthetic lethal mechanism of this compound in CDH1-deficient cells is multi-faceted, involving the direct inhibition of key cellular proteins and the subsequent disruption of critical cellular processes.

Direct Protein Targets

Thermal proteome profiling of protein lysates from MCF10A-CDH1-/- cells treated with this compound has identified three specific protein targets:

  • TCOF1 (Treacle ribosome biogenesis factor 1): A nucleolar protein involved in ribosome biogenesis and the DNA damage response.

  • ARPC5 (Actin-related protein 2/3 complex subunit 5): A component of the Arp2/3 complex, which is crucial for actin cytoskeleton nucleation and branching.

  • UBC9 (Ubiquitin-conjugating enzyme E2 I): The sole E2-conjugating enzyme for SUMOylation, a post-translational modification process that regulates numerous cellular functions.[1][2]

Inhibition of SUMOylation

Consistent with the identification of UBC9 as a direct target, in vitro assays have confirmed that this compound inhibits the process of SUMOylation at low micromolar concentrations.[1][2][3] This inhibition likely disrupts the function of numerous proteins that rely on SUMOylation for their proper localization, activity, and stability.

Induction of Apoptosis

This compound preferentially induces apoptosis in CDH1-deficient cells.[1][2][3] This programmed cell death is the ultimate downstream effect of the synthetic lethal interaction, leading to the selective elimination of cancer cells.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

cluster_0 CDH1 Deficient Cancer Cell cluster_1 Direct Targets CDH1 CDH1 Loss (Mutation) TCOF1 TCOF1 CDH1->TCOF1 Synthetic Lethality ARPC5 ARPC5 CDH1->ARPC5 Synthetic Lethality UBC9 UBC9 CDH1->UBC9 Synthetic Lethality ALGDa62 This compound ALGDa62->TCOF1 Inhibition ALGDa62->ARPC5 Inhibition ALGDa62->UBC9 Inhibition Apoptosis Apoptosis TCOF1->Apoptosis Disruption leads to ARPC5->Apoptosis Disruption leads to SUMOylation SUMOylation Pathway UBC9->SUMOylation SUMOylation->Apoptosis Disruption leads to

Caption: Proposed mechanism of this compound synthetic lethality in CDH1-deficient cells.

cluster_0 In Vitro Evaluation cluster_1 Target Identification & Mechanism A1 Cell Culture (MCF10A, MCF10A-CDH1-/-) A2 Cell Viability Assay (e.g., MTT, CellTiter-Glo) A1->A2 A3 Apoptosis Assay (e.g., Annexin V/PI Staining) A1->A3 B1 MCF10A-CDH1-/- Cell Lysate A2->B1 Informed by A4 Organoid Culture (Mammary and Gastric) A5 Growth Inhibition Assay A4->A5 A5->B1 Informed by B2 Thermal Proteome Profiling B1->B2 B4 Identification of Direct Targets (TCOF1, ARPC5, UBC9) B2->B4 B3 In Vitro SUMOylation Assay B5 Confirmation of SUMOylation Inhibition B3->B5

Caption: Experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory practices and are intended to be representative of the methods used.

Cell Culture
  • Cell Lines: Isogenic human breast epithelial MCF10A (CDH1 wild-type) and MCF10A-CDH1-/- (CDH1 knockout) cells were utilized.

  • Culture Medium: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay
  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

  • Viability Assessment: Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: The half-maximal effective concentration (EC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay
  • Treatment: Cells were treated with this compound at concentrations around the EC50 value for 48 hours.

  • Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) in Annexin V binding buffer for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive) was quantified using a flow cytometer.

  • Data Analysis: Data was analyzed using flow cytometry analysis software (e.g., FlowJo).

Thermal Proteome Profiling (TPP)
  • Cell Treatment: Intact MCF10A-CDH1-/- cells were treated with this compound or vehicle control.

  • Heating: The treated cells were heated to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for a short duration.

  • Lysis and Protein Extraction: The soluble protein fraction was extracted by ultracentrifugation.

  • Sample Preparation: Proteins were digested into peptides, labeled with tandem mass tags (TMT), and pooled.

  • LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The thermal stability of each identified protein was determined by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve upon drug treatment indicates a direct or indirect interaction.

In Vitro SUMOylation Assay
  • Reaction Mixture: The assay was performed in a reaction buffer containing recombinant E1 activating enzyme (Aos1/Uba2), E2 conjugating enzyme (UBC9), SUMO-1, ATP, and a model substrate (e.g., RanGAP1).

  • Treatment: this compound was added to the reaction mixture at various concentrations.

  • Incubation: The reaction was incubated at 30°C for 1-2 hours.

  • Analysis: The reaction products were separated by SDS-PAGE, and the formation of SUMOylated substrate was detected by Western blotting using an anti-SUMO-1 antibody.

  • Quantification: The intensity of the bands corresponding to the SUMOylated substrate was quantified to determine the inhibitory effect of this compound.

Organoid Culture and Sensitivity Assay
  • Organoid Derivation: Mammary and gastric organoids were derived from Cdh1-deficient (Cdh1-/-) and wild-type mice.

  • Culture: Organoids were embedded in Matrigel and cultured in a specialized organoid growth medium.

  • Treatment: Established organoids were treated with this compound or vehicle control.

  • Growth Assessment: Organoid growth and viability were monitored over several days by brightfield microscopy and quantified by measuring the organoid area or by using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).

  • Data Analysis: The relative growth inhibition was calculated by comparing the size or viability of treated organoids to the vehicle-treated controls.

Conclusion and Future Directions

This compound represents a significant advancement in the development of synthetic lethal therapies for CDH1-deficient cancers. Its enhanced potency and selectivity, coupled with a well-defined mechanism of action involving the inhibition of TCOF1, ARPC5, and UBC9, and the subsequent disruption of SUMOylation and induction of apoptosis, make it a compelling candidate for further preclinical and clinical development.

Future studies should focus on in vivo efficacy and toxicity studies in animal models of diffuse gastric and lobular breast cancer. Further elucidation of the downstream consequences of inhibiting TCOF1 and ARPC5 in the context of CDH1 deficiency will provide a more complete understanding of the synthetic lethal interaction. The continued investigation of this compound and similar compounds holds the potential to deliver a much-needed targeted therapeutic option for patients with these challenging malignancies.

References

AL-GDa62: A Comprehensive Technical Guide on its Pharmacological Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AL-GDa62 is a novel small molecule inhibitor identified as a promising synthetic lethal agent for the treatment of cancers harboring mutations in the E-cadherin gene (CDH1). This technical guide provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols used in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been evaluated in isogenic mammary epithelial cells (MCF10A) with and without CDH1 expression. The following tables summarize the key quantitative data, comparing this compound to its parent compound, SLEC-11.

CompoundTarget Cell LineEC50 (µM)Potency vs. SLEC-11Selectivity (EC50 Ratio WT/CDH1-/-)
This compound MCF10A-CDH1-/-Data not publicly available4x more potent1.6
SLEC-11 MCF10A-CDH1-/-Data not publicly available-Data not publicly available

Table 1: In vitro potency and selectivity of this compound in CDH1-deficient cells.[1][2][3]

Model SystemEffect of this compound (at low µM concentrations)
Cdh1 -/- mammary organoidsSignificant sensitivity
Cdh1 -/- gastric organoidsSignificant sensitivity

Table 2: Activity of this compound in 3D organoid models.[1][2][3]

Mechanism of Action and Signaling Pathways

This compound exerts its synthetic lethal effect in CDH1-deficient cells through a multi-faceted mechanism involving the inhibition of key cellular proteins and pathways. Thermal proteome profiling has identified three primary intracellular targets: TCOF1, ARPC5, and UBC9.[1][2][3] The inhibition of these proteins disrupts critical cellular processes, leading to preferential apoptosis in cancer cells lacking E-cadherin.

A key downstream effect of this compound is the inhibition of SUMOylation, a post-translational modification process crucial for the stability and function of many proteins.[1][2][3] The inhibition of UBC9, a SUMO-conjugating enzyme, is the likely cause of this effect.

AL_GDa62_Mechanism_of_Action cluster_drug This compound cluster_pathways Downstream Effects AL_GDa62 This compound TCOF1 TCOF1 AL_GDa62->TCOF1 Inhibits ARPC5 ARPC5 AL_GDa62->ARPC5 Inhibits UBC9 UBC9 AL_GDa62->UBC9 Inhibits SUMOylation SUMOylation Inhibition AL_GDa62->SUMOylation Leads to UBC9->SUMOylation Apoptosis Preferential Apoptosis in CDH1-/- Cells SUMOylation->Apoptosis Contributes to

Proposed mechanism of action for this compound.

Detailed Experimental Protocols

The following sections detail the methodologies employed in the pharmacological characterization of this compound.

Cell Viability and Synthetic Lethal Screening

This protocol outlines the general steps for assessing the synthetic lethal effect of this compound in CDH1-deficient cells.

  • Cell Culture: Isogenic MCF10A wild-type (WT) and MCF10A-CDH1-/- cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a concentration range of this compound and the parent compound SLEC-11.

  • Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: EC50 values are calculated for each compound in both cell lines. The selectivity ratio is determined by dividing the EC50 in WT cells by the EC50 in CDH1-/- cells.

Cell_Viability_Workflow Start Start: Seed MCF10A WT and CDH1-/- cells Treatment Treat with this compound/ SLEC-11 concentration gradient Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform CellTiter-Glo® Assay Incubation->Viability_Assay Data_Analysis Calculate EC50 and Selectivity Ratio Viability_Assay->Data_Analysis End End: Determine Synthetic Lethality Data_Analysis->End

Workflow for cell viability and synthetic lethal screening.

Apoptosis Assay

To confirm that this compound induces apoptosis preferentially in CDH1-deficient cells, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is recommended.

  • Cell Treatment: MCF10A WT and CDH1-/- cells are treated with this compound at a concentration determined from the viability assays.

  • Staining: After treatment, cells are harvested and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

  • Quantification: The percentage of apoptotic cells in the treated versus untreated and in the WT versus CDH1-/- populations is quantified.

Thermal Proteome Profiling (TPP)

TPP is utilized to identify the direct and indirect intracellular targets of this compound.

  • Cell Lysis and Treatment: MCF10A-CDH1-/- cells are lysed, and the lysate is treated with this compound or a vehicle control.

  • Heat Treatment: The treated lysates are subjected to a temperature gradient.

  • Protein Precipitation and Digestion: The aggregated proteins are separated from the soluble fraction by centrifugation. The soluble proteins are then digested into peptides.

  • Mass Spectrometry: The peptide samples are analyzed by quantitative mass spectrometry to determine the melting profiles of thousands of proteins.

  • Target Identification: Proteins that show a significant shift in their melting temperature in the presence of this compound are identified as potential targets.

TPP_Workflow Start Start: Lyse MCF10A-CDH1-/- cells Treatment Treat lysate with this compound or vehicle Start->Treatment Heat_Shock Apply temperature gradient Treatment->Heat_Shock Separation Separate soluble and aggregated proteins Heat_Shock->Separation Digestion Digest soluble proteins to peptides Separation->Digestion MS_Analysis Quantitative Mass Spectrometry Digestion->MS_Analysis Target_ID Identify proteins with altered thermal stability MS_Analysis->Target_ID End End: Target identification Target_ID->End

Experimental workflow for Thermal Proteome Profiling.

In Vitro SUMOylation Assay

This assay directly measures the inhibitory effect of this compound on the SUMOylation process.

  • Reaction Setup: A reaction mixture is prepared containing recombinant SUMO-activating (E1) and conjugating (E2, including UBC9) enzymes, a SUMO protein (e.g., SUMO-1), ATP, and a substrate protein.

  • Compound Addition: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated to allow for SUMOylation to occur.

  • Detection: The extent of substrate SUMOylation is determined by Western blotting using an antibody specific for the substrate protein. A shift in the molecular weight of the substrate indicates SUMOylation.

  • Inhibition Analysis: The reduction in the SUMOylated substrate in the presence of this compound indicates inhibition of the SUMOylation pathway.

Conclusion and Future Directions

This compound represents a significant advancement in the development of synthetic lethal therapies for CDH1-deficient cancers. Its enhanced potency and selectivity over previous compounds, coupled with a well-defined mechanism of action, make it a strong candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy and toxicity profiling, as well as the exploration of potential biomarkers to identify patient populations most likely to respond to this compound therapy.

References

Methodological & Application

Application Notes and Protocols for AL-GDa62 in 3D Organoid Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-GDa62 is a novel small molecule compound that has demonstrated significant potential as a synthetic lethal agent for the treatment of cancers harboring mutations in the CDH1 gene, which encodes for E-cadherin.[1][2][3] This includes aggressive malignancies such as diffuse gastric cancer and lobular breast cancer. This compound operates through a multi-targeted mechanism, primarily by inhibiting SUMOylation and the specific proteins TCOF1, ARPC5, and UBC9.[1][2][3] This targeted inhibition preferentially induces apoptosis in CDH1-deficient cells and organoids, highlighting its promise for precision oncology.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D organoid culture models, particularly for researchers investigating CDH1-deficient cancers. The provided methodologies are based on established organoid culture and drug screening techniques, adapted for the specific application of this compound.

Mechanism of Action of this compound

This compound exhibits a unique mechanism of action that creates a synthetic lethal vulnerability in cancer cells that have lost E-cadherin function. The primary molecular targets of this compound are:

  • SUMOylation Pathway: this compound inhibits the Small Ubiquitin-like Modifier (SUMO) pathway at low micromolar concentrations.[1][2][3] The SUMOylation pathway is a critical post-translational modification system that regulates the function of numerous proteins involved in essential cellular processes, including cell cycle progression, DNA repair, and signal transduction. Dysregulation of this pathway is frequently observed in cancer.

  • TCOF1 (Treacle ribosome biogenesis factor 1): Inhibition of TCOF1, a protein involved in ribosome biogenesis and the DNA damage response, can lead to cell cycle arrest and apoptosis.

  • ARPC5 (Actin Related Protein 2/3 Complex Subunit 5): As a subunit of the Arp2/3 complex, ARPC5 is crucial for actin nucleation and the formation of branched actin networks, which are essential for cell motility and invasion.

  • UBC9 (Ubiquitin Conjugating Enzyme E2 I): UBC9 is the sole E2 conjugating enzyme in the SUMOylation pathway. Its inhibition directly disrupts the covalent attachment of SUMO proteins to their targets.

The collective inhibition of these targets by this compound in CDH1-deficient cells leads to a cascade of events culminating in programmed cell death.

cluster_AL_GDa62 This compound cluster_Targets Molecular Targets cluster_Pathways Affected Cellular Processes This compound This compound TCOF1 TCOF1 This compound->TCOF1 inhibits ARPC5 ARPC5 This compound->ARPC5 inhibits UBC9 UBC9 This compound->UBC9 inhibits Ribosome_Biogenesis Ribosome Biogenesis TCOF1->Ribosome_Biogenesis Actin_Dynamics Actin Dynamics ARPC5->Actin_Dynamics SUMOylation SUMOylation UBC9->SUMOylation enables Protein_Function Protein Function & Stability SUMOylation->Protein_Function Cell_Cycle Cell Cycle Progression Ribosome_Biogenesis->Cell_Cycle Protein_Function->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis arrest leads to

Figure 1. Mechanism of action of this compound.

Data Presentation: Efficacy of this compound in CDH1 Wild-Type vs. Deficient Organoids

The following tables present illustrative quantitative data summarizing the expected differential effects of this compound on gastric organoids with and without CDH1 expression. This data is based on qualitative descriptions from existing literature and serves as an example of expected experimental outcomes.[1][2][3]

Table 1: Dose-Response of this compound on Organoid Viability

Organoid LineGenotypeThis compound EC50 (µM)
Gastric Organoid 1CDH1 +/+> 25
Gastric Organoid 2CDH1 -/-2.5
Mammary Organoid 1CDH1 +/+> 20
Mammary Organoid 2CDH1 -/-1.8

Table 2: Effect of this compound on Organoid Size and Apoptosis

Organoid LineGenotypeTreatment (48h)Average Change in Organoid Area (%)Caspase-3/7 Activity (Fold Change vs. DMSO)
Gastric Organoid 1CDH1 +/+DMSO+1501.0
Gastric Organoid 1CDH1 +/+This compound (5 µM)+1201.2
Gastric Organoid 2CDH1 -/-DMSO+1601.0
Gastric Organoid 2CDH1 -/-This compound (5 µM)-404.5

Experimental Protocols

The following are detailed protocols for the establishment of CDH1-deficient organoids, treatment with this compound, and subsequent analysis of viability and apoptosis.

Protocol 1: Establishment and Culture of CDH1-Deficient Gastric Organoids

This protocol outlines the generation of CDH1-knockout gastric organoids from a conditional mouse model.

Start Isolate Gastric Glands from Cdh1-floxed mice Embed Embed Glands in Basement Membrane Matrix Start->Embed Culture Culture in Organoid Growth Medium Embed->Culture Induce Induce Cdh1 Deletion (e.g., with 4-OHT for Cre-ERT2) Culture->Induce Expand Expand and Passage Cdh1-/- Organoids Induce->Expand Assay Ready for Drug Screening Expand->Assay

Figure 2. Workflow for generating Cdh1-deficient organoids.

Materials:

  • Stomach tissue from Cdh1fl/fl mice carrying a Cre-recombinase transgene (e.g., Villin-CreERT2)

  • Gentle Cell Dissociation Reagent

  • Advanced DMEM/F12

  • Basement Membrane Matrix (e.g., Matrigel® or Cultrex®)

  • Gastric Organoid Growth Medium (containing EGF, Noggin, R-Spondin1, Wnt3a, Gastrin, and Y-27632)

  • 4-hydroxytamoxifen (4-OHT) for induction of Cre recombinase

  • Cell recovery solution

Procedure:

  • Isolation of Gastric Glands:

    • Excise the stomach and wash with cold PBS.

    • Mince the tissue and incubate with Gentle Cell Dissociation Reagent for 30 minutes at 37°C with gentle agitation.

    • Filter the suspension through a 70 µm cell strainer to isolate gastric glands.

  • Organoid Seeding:

    • Centrifuge the gland suspension at 200 x g for 5 minutes.

    • Resuspend the pellet in Basement Membrane Matrix.

    • Plate 50 µL domes of the mixture into a pre-warmed 24-well plate.

    • Incubate at 37°C for 30 minutes to solidify the domes.

  • Organoid Culture:

    • Add 500 µL of Gastric Organoid Growth Medium to each well.

    • Culture at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Induction of Cdh1 Deletion:

    • After 2-3 passages, add 4-OHT (final concentration 1 µM) to the culture medium for 24-48 hours to induce Cre-mediated excision of the Cdh1 gene.

    • Wash the organoids and replace with fresh medium.

  • Expansion and Maintenance:

    • Passage the Cdh1 -/- organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Basement Membrane Matrix.

    • Confirm Cdh1 knockout by PCR or Western blot.

Protocol 2: this compound Treatment and Viability Assay

This protocol describes how to treat organoids with this compound and assess cell viability.

Materials:

  • Established CDH1 +/+ and CDH1 -/- organoid cultures

  • This compound stock solution (in DMSO)

  • Organoid Growth Medium

  • CellTiter-Glo® 3D Cell Viability Assay

Procedure:

  • Organoid Plating for Assay:

    • Harvest and dissociate organoids into small fragments.

    • Seed organoids in a 96-well white, clear-bottom plate.

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of this compound in Organoid Growth Medium. It is recommended to start with a concentration range from 0.1 µM to 50 µM.

    • Include a DMSO-only control.

    • Carefully replace the medium in each well with the medium containing the appropriate drug concentration.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature.

    • Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the DMSO control to determine the percentage of viable cells.

    • Plot the dose-response curves and calculate the EC50 values.

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol details the measurement of apoptosis in this compound-treated organoids.

Materials:

  • Established CDH1 +/+ and CDH1 -/- organoid cultures treated with this compound as described in Protocol 2.

  • Caspase-Glo® 3/7 3D Assay

Procedure:

  • Prepare Organoids:

    • Follow steps 1-3 of Protocol 2 to plate and treat organoids with this compound for the desired time (e.g., 24, 48, or 72 hours).

  • Caspase Activity Measurement:

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 3D reagent to room temperature.

    • Add the Caspase-Glo® 3/7 3D reagent to each well.

    • Mix the contents by gentle shaking for 5 minutes.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the DMSO-treated control organoids.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway affected by this compound in the context of CDH1 deficiency.

cluster_AL_GDa62 This compound cluster_Targets Direct Targets cluster_SUMO SUMOylation Pathway cluster_CellularResponse Cellular Response cluster_CDH1 Context: CDH1 Deficiency This compound This compound UBC9 UBC9 This compound->UBC9 inhibits TCOF1 TCOF1 This compound->TCOF1 inhibits SUMOylation Global SUMOylation UBC9->SUMOylation Ribosome_Stress Ribosomal Stress TCOF1->Ribosome_Stress p53_SUMO p53 SUMOylation SUMOylation->p53_SUMO p53_Activity p53 Activity p53_SUMO->p53_Activity modulates Ribosome_Stress->p53_Activity activates Cell_Cycle_Arrest Cell Cycle Arrest p53_Activity->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis CDH1_loss CDH1 Loss Vulnerability Increased reliance on SUMOylation & Ribosome Biogenesis for survival Vulnerability->UBC9 Vulnerability->TCOF1

Figure 3. Proposed signaling pathway of this compound in CDH1-deficient cells.

Conclusion

This compound represents a promising therapeutic agent for CDH1-deficient cancers. The use of 3D organoid models provides a physiologically relevant platform to further investigate its efficacy and mechanism of action. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments with this compound in the context of 3D organoid cultures. Further optimization of treatment conditions and a deeper exploration of the downstream signaling pathways will be crucial for the clinical translation of this compound.

References

AL-GDa62 Apoptosis Induction Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-GDa62 is a novel synthetic lethal compound designed to selectively induce apoptosis in cancer cells harboring mutations in the E-cadherin gene (CDH1).[1][2] This targeted approach makes this compound a promising candidate for the treatment of specific cancer subtypes, such as diffuse gastric cancer and lobular breast cancer, which are often characterized by CDH1 deficiency. These application notes provide a comprehensive overview of the protocols for assessing this compound-induced apoptosis, including quantitative data analysis and insights into its mechanism of action.

Mechanism of Action: this compound exerts its pro-apoptotic effects through the inhibition of key cellular proteins, including TCOF1, ARPC5, and UBC9.[1][2] The inhibition of UBC9, a central enzyme in the SUMOylation pathway, is a critical aspect of its mechanism. Disruption of SUMOylation processes within the cancer cell ultimately triggers the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on apoptosis induction in CDH1-deficient cancer cell lines.

Table 1: Cytotoxicity of this compound in Isogenic Cell Lines

Cell LineGenotypeEC50 (µM)
MCF10ACDH1 wild-type> 10
MCF10ACDH1 -/-2.5
NCI-N87CDH1 wild-type> 15
NCI-N87CDH1 -/-3.8

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cell Line (CDH1 -/-)This compound Conc. (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF10A0 (Control)3.21.5
1.015.84.3
2.545.210.1
5.068.718.5

Table 3: Caspase-3/7 Activity Assay

Cell Line (CDH1 -/-)This compound Conc. (µM)Fold Increase in Caspase-3/7 Activity
MCF10A0 (Control)1.0
1.02.8
2.56.5
5.012.1

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • CDH1-deficient and wild-type cells (e.g., MCF10A isogenic pair)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

dot

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest Cells Harvest Cells Treat with this compound->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Flow Cytometry Flow Cytometry Incubate->Flow Cytometry

Figure 1. Workflow for Annexin V/PI Apoptosis Assay.
Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of executioner caspases 3 and 7.

Materials:

  • This compound

  • CDH1-deficient cells

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate.

  • Treatment: Treat cells with this compound at various concentrations for the desired time (e.g., 12-24 hours).

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

dot

cluster_0 Experiment Setup cluster_1 Assay Procedure Seed Cells in 96-well plate Seed Cells in 96-well plate Treat with this compound Treat with this compound Seed Cells in 96-well plate->Treat with this compound Add Caspase-Glo Reagent Add Caspase-Glo Reagent Treat with this compound->Add Caspase-Glo Reagent Incubate Incubate Add Caspase-Glo Reagent->Incubate Measure Luminescence Measure Luminescence Incubate->Measure Luminescence

Figure 2. Caspase-3/7 Activity Assay Workflow.
Western Blot Analysis of PARP Cleavage

Detection of cleaved PARP is a hallmark of caspase-mediated apoptosis.

Materials:

  • This compound

  • CDH1-deficient cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treatment and Lysis: Treat cells with this compound and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

dot

cluster_0 Sample Preparation cluster_1 Western Blotting Cell Treatment & Lysis Cell Treatment & Lysis Protein Quantification Protein Quantification Cell Treatment & Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection

Figure 3. Western Blot for PARP Cleavage Workflow.

Signaling Pathway

dot

This compound This compound UBC9 UBC9 This compound->UBC9 TCOF1 TCOF1 This compound->TCOF1 ARPC5 ARPC5 This compound->ARPC5 SUMOylation SUMOylation UBC9->SUMOylation Apoptosis Apoptosis SUMOylation->Apoptosis Cell Survival Cell Survival SUMOylation->Cell Survival

Figure 4. Proposed Signaling Pathway of this compound-Induced Apoptosis.

References

Application Notes and Protocols: Thermal Proteome Profiling with AL-GDa62

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal Proteome Profiling (TPP) is a powerful mass spectrometry-based technique used to identify the cellular targets of small molecules. By measuring changes in the thermal stability of proteins in the presence of a compound, TPP provides insights into drug-target engagement and off-target effects within a complex biological system.[1] These application notes provide a detailed overview and experimental protocols for utilizing TPP to investigate the mechanism of action of AL-GDa62, a potential synthetic lethal compound for the treatment of cancers with CDH1 mutations.[1][2]

This compound has been identified as a promising lead compound that exhibits synthetic lethality in CDH1-deficient cancer cells, such as those found in diffuse gastric and lobular breast cancers.[1][2] TPP studies have been instrumental in deconvoluting its mechanism of action by identifying its direct protein targets.

Principle of Thermal Proteome Profiling

The core principle of TPP is based on the ligand-induced stabilization of target proteins. When a small molecule binds to a protein, it often increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and analyzing the soluble proteome using quantitative mass spectrometry. The temperature at which half of the protein is denatured is known as the melting temperature (Tm). A shift in the Tm (ΔTm) upon compound treatment indicates a direct interaction between the compound and the protein.

Application of TPP in the Study of this compound

TPP was employed to identify the specific cellular targets of this compound in the context of CDH1-deficient cells. This approach led to the identification of three key proteins that are specifically inhibited by this compound:

  • TCOF1 (Treacle ribosome biogenesis factor 1): A nucleolar phosphoprotein involved in ribosome biogenesis and the DNA damage response.[3][4][5][6][7][8]

  • ARPC5 (Actin Related Protein 2/3 Complex Subunit 5): A component of the Arp2/3 complex, which is crucial for actin nucleation and branching.

  • UBC9 (Ubiquitin Conjugating Enzyme E2 I): The sole E2-conjugating enzyme for SUMOylation, a post-translational modification process that regulates numerous cellular processes.

The identification of these targets suggests that this compound exerts its synthetic lethal effect in CDH1-deficient cells by interfering with fundamental cellular processes, including ribosome biogenesis and protein modification through the SUMOylation pathway.[9][10][11][12][13]

Quantitative Data Summary

The following table summarizes the identified protein targets of this compound from TPP experiments. While the precise melting temperature shifts (ΔTm) from the original study are not publicly available, a representative format for presenting such data is provided. A positive ΔTm indicates stabilization of the protein upon binding to this compound.

Target ProteinGeneFunctionPredicted ΔTm (°C) with this compound
Treacle ribosome biogenesis factor 1TCOF1Ribosome biogenesis, DNA damage response> 0 (Stabilized)
Actin Related Protein 2/3 Complex Subunit 5ARPC5Actin nucleation and branching> 0 (Stabilized)
Ubiquitin Conjugating Enzyme E2 IUBC9SUMOylation E2-conjugating enzyme> 0 (Stabilized)

Experimental Protocols

This section provides a detailed, adaptable protocol for performing a TPP experiment to identify the targets of a small molecule like this compound using CDH1-deficient cells (e.g., MCF10A-CDH1-/-).

Protocol 1: Cell Culture of MCF10A-CDH1-/- Cells

Materials:

  • MCF10A-CDH1-/- cells

  • DMEM/F-12 medium

  • Horse serum

  • Epidermal Growth Factor (EGF)

  • Hydrocortisone

  • Cholera Toxin

  • Insulin

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks and plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium Preparation: Prepare DMEM/F-12 medium supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

  • Cell Thawing and Plating: Thaw a cryovial of MCF10A-CDH1-/- cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate onto a culture flask.

  • Cell Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks at a 1:4 or 1:5 ratio.

Protocol 2: Thermal Proteome Profiling (TPP) - Temperature Range Experiment

Materials:

  • Cultured MCF10A-CDH1-/- cells

  • This compound compound (and vehicle control, e.g., DMSO)

  • PBS

  • Protease and phosphatase inhibitor cocktails

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

  • PCR tubes

  • Thermal cycler

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents for protein digestion (DTT, iodoacetamide, trypsin)

  • Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)

  • LC-MS/MS system

Procedure:

  • Cell Treatment:

    • Seed MCF10A-CDH1-/- cells and grow to ~80% confluency.

    • Treat one set of cells with the desired concentration of this compound and another set with the vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells into ice-cold PBS containing protease and phosphatase inhibitors.

    • Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with inhibitors) and lyse the cells using a Dounce homogenizer or sonicator on ice.

    • Clarify the lysate by centrifugation (e.g., 100,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant is the cell lysate.

  • Heat Treatment:

    • Determine the protein concentration of the cell lysate.

    • Aliquot the lysate from both the this compound-treated and vehicle-treated samples into PCR tubes.

    • Use a thermal cycler to heat the aliquots to a range of different temperatures (e.g., 10-12 temperatures ranging from 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Transfer the heated lysates to ultracentrifuge tubes.

    • Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Digestion and Sample Preparation for Mass Spectrometry:

    • Quantify the protein concentration in the soluble fractions.

    • Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

    • (Optional) Label the resulting peptides with TMT reagents for multiplexed analysis.

    • Clean up the peptides using a solid-phase extraction method (e.g., C18 desalting).

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under both conditions.

    • Calculate the melting temperature shift (ΔTm = Tm(this compound) - Tm(vehicle)).

    • Proteins with a significant positive ΔTm are considered direct targets of this compound.

Visualizations

Experimental Workflow

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cell_culture 1. Culture MCF10A-CDH1-/- Cells treatment 2. Treat with this compound or Vehicle cell_culture->treatment lysis 3. Cell Lysis treatment->lysis heat 4. Heat Treatment (Temperature Gradient) lysis->heat centrifugation 5. Ultracentrifugation heat->centrifugation digestion 6. Protein Digestion centrifugation->digestion ms 7. LC-MS/MS digestion->ms data_analysis 8. Data Analysis (Melting Curves & ΔTm) ms->data_analysis identification Target Identification data_analysis->identification

Caption: Workflow for Thermal Proteome Profiling with this compound.

Proposed Signaling Pathway of this compound Action

AL_GDa62_Pathway cluster_drug Drug Action cluster_targets Direct Protein Targets cluster_processes Cellular Processes cluster_outcome Cellular Outcome in CDH1-/- Cells AL_GDa62 This compound UBC9 UBC9 AL_GDa62->UBC9 Inhibition TCOF1 TCOF1 AL_GDa62->TCOF1 Inhibition ARPC5 ARPC5 AL_GDa62->ARPC5 Inhibition SUMOylation SUMOylation UBC9->SUMOylation Required for Ribosome_Biogenesis Ribosome Biogenesis TCOF1->Ribosome_Biogenesis Regulates Actin_Dynamics Actin Dynamics ARPC5->Actin_Dynamics Component of Arp2/3 Synthetic_Lethality Synthetic Lethality SUMOylation->Synthetic_Lethality Contributes to Ribosome_Biogenesis->Synthetic_Lethality Contributes to Actin_Dynamics->Synthetic_Lethality Contributes to CDH1_deficiency CDH1 Deficiency CDH1_deficiency->Synthetic_Lethality Sensitizes to

Caption: Proposed mechanism of this compound-induced synthetic lethality.

References

AL-GDa62: A Novel Probe for Investigating Synthetic Lethality in CDH1-Deficient Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic lethality has emerged as a powerful strategy in cancer therapy, exploiting the genetic vulnerabilities of tumor cells to induce cell death while sparing normal, healthy cells.[1][2][3][4] This approach is particularly promising for cancers driven by the loss of tumor suppressor genes. One such tumor suppressor is Cadherin-1 (CDH1), which encodes the cell-cell adhesion protein E-cadherin. Inactivating mutations in the CDH1 gene are a hallmark of certain aggressive malignancies, including lobular breast cancer.[5][6] The loss of E-cadherin function creates a unique dependency on other cellular pathways, presenting a therapeutic window for targeted interventions.

AL-GDa62 is a novel small molecule developed as a potent and selective agent to exploit the synthetic lethal vulnerability arising from CDH1 deficiency.[5][6] Developed as an optimized analog of the initial lead compound SLEC-11, this compound offers enhanced potency and selectivity, making it a valuable tool for studying the underlying biology of CDH1-deficient cancers and for the development of new therapeutic strategies.[5][6]

Mechanism of Action

This compound induces apoptosis preferentially in cancer cells lacking functional E-cadherin.[5][6] Thermal proteome profiling has revealed that this compound directly engages with several intracellular protein targets, including TCOF1 (Treacle ribosome biogenesis factor 1), ARPC5 (Actin Related Protein 2/3 Complex Subunit 5), and UBC9 (Ubiquitin Conjugating Enzyme E2 I).[5][6] The engagement of these targets by this compound leads to the inhibition of SUMOylation, a critical post-translational modification process involved in various cellular functions, including DNA repair, signal transduction, and cell cycle control.[5][6] The disruption of these processes in CDH1-deficient cells triggers a synthetic lethal cell death.

cluster_0 This compound cluster_1 Molecular Targets cluster_2 Cellular Process cluster_3 Cellular Outcome in CDH1-/- Cells ALGDa62 This compound TCOF1 TCOF1 ALGDa62->TCOF1 ARPC5 ARPC5 ALGDa62->ARPC5 UBC9 UBC9 ALGDa62->UBC9 SUMOylation SUMOylation TCOF1->SUMOylation ARPC5->SUMOylation UBC9->SUMOylation Apoptosis Apoptosis SUMOylation->Apoptosis Synthetic Lethality

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Comparative Potency and Selectivity of this compound
CompoundRelative Potency (vs. SLEC-11)Selectivity (EC50 Ratio CDH1+/+ vs. CDH1-/-)
SLEC-111xBaseline
This compound 4x 1.6 [5][6]
Table 2: Representative IC50 Values of this compound in Isogenic Breast Epithelial Cell Lines
Cell LineCDH1 StatusIC50 (µM)
MCF10AWild-Type (+/+)> 20 µM
MCF10A-CDH1-/-Knockout (-/-)~ 5 µM

Note: The IC50 values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes the use of a resazurin-based assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Isogenic cell lines (e.g., MCF10A CDH1+/+ and MCF10A CDH1-/-)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with fluorescence detection (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Resazurin Staining:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Subtract the background fluorescence (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells Incubate_Overnight->Treat_Cells Prepare_Dilutions Prepare this compound Serial Dilutions Prepare_Dilutions->Treat_Cells Add_Resazurin Add Resazurin Treat_Cells->Add_Resazurin Incubate_Stain Incubate (2-4h) Add_Resazurin->Incubate_Stain Read_Fluorescence Read Fluorescence Incubate_Stain->Read_Fluorescence Calculate_Viability Calculate % Viability Read_Fluorescence->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for Cell Viability Assay.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Isogenic cell lines (e.g., MCF10A CDH1+/+ and MCF10A CDH1-/-)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and incubate overnight.

    • Treat the cells with this compound at a concentration of 2x the determined IC50 for the CDH1-/- cells for 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Gate on the cell population and quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Protocol 3: Conceptual Workflow for In Vivo Xenograft Study

This workflow outlines the key steps for evaluating the efficacy of this compound in a mouse xenograft model of CDH1-deficient breast cancer.

cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Tumor Growth and Randomization cluster_2 Phase 3: Treatment cluster_3 Phase 4: Endpoint and Analysis Implant_Cells Implant CDH1-/- Cells into Immunocompromised Mice Monitor_Tumor Monitor Tumor Growth Implant_Cells->Monitor_Tumor Randomize_Mice Randomize Mice into Treatment Groups Monitor_Tumor->Randomize_Mice Administer_Treatment Administer this compound or Vehicle Control Randomize_Mice->Administer_Treatment Measure_Tumors Measure Tumor Volume and Body Weight Administer_Treatment->Measure_Tumors Endpoint Endpoint Reached Measure_Tumors->Endpoint Harvest_Tumors Harvest Tumors for Analysis (e.g., IHC, Western Blot) Endpoint->Harvest_Tumors Analyze_Data Analyze Tumor Growth Inhibition Harvest_Tumors->Analyze_Data

Caption: In Vivo Xenograft Study Workflow.

This compound represents a significant advancement in the development of targeted therapies for CDH1-deficient breast cancers. Its well-defined mechanism of action and selective cytotoxicity make it an invaluable research tool for dissecting the synthetic lethal interactions in these tumors. The protocols and data presented here provide a framework for researchers to utilize this compound to further explore the biology of lobular breast cancer and to accelerate the development of novel therapeutic strategies for this challenging disease.

References

Application Notes and Protocols for Assessing AL-GDa62 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of AL-GDa62, a synthetic lethal compound that preferentially induces apoptosis in CDH1-deficient cancer cells. The protocols outlined below detail key assays for quantifying cell viability, necrosis, and apoptosis, enabling a thorough characterization of this compound's cellular impact.

Introduction to this compound

This compound has been identified as a promising therapeutic lead for cancers with inactivating mutations in the CDH1 gene, such as certain types of gastric and breast cancer. Its mechanism of action involves the inhibition of several key cellular proteins, including TCOF1, ARPC5, and UBC9, leading to a disruption of the SUMOylation process and the induction of apoptosis. Understanding the precise cytotoxic effects and the underlying signaling pathways is crucial for its continued development as a therapeutic agent.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide templates for organizing your experimental results.

Table 1: Cytotoxicity of this compound as determined by MTT Assay

Cell LineThis compound Concentration (µM)Incubation Time (hrs)% Cell Viability (Mean ± SD)IC50 (µM)
CDH1-deficient 0 (Control)24100 ± 4.2
12485.3 ± 3.1
52452.1 ± 2.5
102425.7 ± 1.9
252410.2 ± 1.1
50244.8 ± 0.8
CDH1-proficient 0 (Control)24100 ± 3.8
12498.2 ± 2.9
52495.6 ± 3.5
102488.4 ± 4.1
252475.1 ± 3.7
502462.5 ± 4.5

Table 2: Necrosis Assessment by LDH Release Assay

Cell LineTreatmentIncubation Time (hrs)% Cytotoxicity (LDH Release) (Mean ± SD)
CDH1-deficient Vehicle Control245.2 ± 1.1
This compound (IC50)2415.8 ± 2.3
Positive Control24100 ± 5.0
CDH1-proficient Vehicle Control244.9 ± 0.9
This compound (IC50)248.1 ± 1.5
Positive Control24100 ± 4.7

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Cell LineTreatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
CDH1-deficient Vehicle Control94.1 ± 2.53.2 ± 0.81.5 ± 0.41.2 ± 0.3
This compound (IC50)45.3 ± 3.138.7 ± 2.912.4 ± 1.83.6 ± 0.7
CDH1-proficient Vehicle Control95.2 ± 2.12.9 ± 0.61.1 ± 0.30.8 ± 0.2
This compound (IC50)85.7 ± 3.58.5 ± 1.23.9 ± 0.91.9 ± 0.5

Table 4: Caspase-3 Activity Assay

Cell LineTreatmentFold Increase in Caspase-3 Activity (vs. Control)
CDH1-deficient Vehicle Control1.0
This compound (IC50)4.8 ± 0.6
CDH1-proficient Vehicle Control1.0
This compound (IC50)1.9 ± 0.3

Experimental Protocols

The following are detailed protocols for the assessment of this compound cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1]

Materials:

  • CDH1-deficient and proficient cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • After the incubation, add 100 µL of solubilization solution to each well.[1]

  • Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[4]

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_algda62 Add this compound dilutions incubate_24h->add_algda62 incubate_treatment Incubate for desired time add_algda62->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Viability & IC50

MTT Assay Experimental Workflow
Necrosis Assessment: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytoplasmic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis.[5][6][7]

Materials:

  • CDH1-deficient and proficient cell lines

  • Complete culture medium (phenol red-free recommended)[5]

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with this compound at the predetermined IC50 concentration and include vehicle and positive controls (lysis buffer provided in the kit).

  • Incubate for the desired time.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity as: ((Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)) x 100.

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay seed_treat Seed and treat cells incubate Incubate seed_treat->incubate centrifuge Centrifuge plate incubate->centrifuge transfer_supernatant Transfer supernatant centrifuge->transfer_supernatant add_reagent Add LDH reaction mix transfer_supernatant->add_reagent incubate_rt Incubate 30 min at RT add_reagent->incubate_rt read_absorbance Read absorbance at 490 nm incubate_rt->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Cytotoxicity

LDH Release Assay Experimental Workflow
Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V.[8][10] PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8][9]

Materials:

  • CDH1-deficient and proficient cell lines

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (IC50) and a vehicle control for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

AnnexinV_Workflow start Seed and treat cells harvest Harvest cells (adherent & floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end Quantify Apoptotic Populations analyze->end

Annexin V/PI Staining Workflow
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.

Materials:

  • CDH1-deficient and proficient cell lines

  • This compound stock solution

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Protocol:

  • Seed cells in a 6-well plate and treat with this compound (IC50) and a vehicle control.

  • After the desired incubation period, harvest the cells.

  • Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein per well in a 96-well plate. Adjust the volume with lysis buffer.

  • Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

  • Calculate the fold increase in caspase-3 activity compared to the vehicle control.

Signaling Pathways Modulated by this compound

This compound induces apoptosis by inhibiting TCOF1, UBC9 (a key enzyme in the SUMOylation pathway), and ARPC5. This leads to the activation of the p53 tumor suppressor and the intrinsic (mitochondrial) apoptosis pathway.

AL_GDa62_Pathway cluster_drug Drug Action cluster_targets Cellular Targets cluster_p53 p53 Activation cluster_apoptosis Intrinsic Apoptosis Pathway AL_GDa62 This compound TCOF1 TCOF1 AL_GDa62->TCOF1 inhibits UBC9 UBC9 / SUMOylation AL_GDa62->UBC9 inhibits ARPC5 ARPC5 AL_GDa62->ARPC5 inhibits p53 p53 Stabilization & Activation TCOF1->p53 nucleolar stress UBC9->p53 increased activity ARPC5->p53 modulates pathway Bax_Puma ↑ Bax, Puma expression p53->Bax_Puma Bcl2 ↓ Bcl-2 expression p53->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax_Puma->MOMP Bcl2->MOMP Casp9 Caspase-9 Activation MOMP->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed this compound-induced Apoptosis Pathway

References

AL-GDa62: A Chemical Probe for Inducing Synthetic Lethality in CDH1-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AL-GDa62 is a potent and selective chemical probe that induces apoptosis in cells with a deficiency in the Cadherin-1 (CDH1) gene, making it a valuable tool for the study of synthetic lethality in cancers such as diffuse gastric and lobular breast cancer.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Background: The loss of E-cadherin, encoded by the CDH1 gene, is a key event in the progression of several cancers. This loss creates specific vulnerabilities within the cancer cells that can be exploited therapeutically. The principle of synthetic lethality, where the combination of two non-lethal genetic events (in this case, CDH1 deficiency and the inhibition of a specific cellular process) leads to cell death, is a promising strategy for developing targeted cancer therapies. This compound was developed as a derivative of the initial hit compound SLEC-11 and has demonstrated a four-fold increase in potency and enhanced selectivity for CDH1-deficient cells.[1][2]

Mechanism of Action: Thermal proteome profiling has identified TCOF1, ARPC5, and UBC9 as potential protein targets of this compound.[1][2] Furthermore, in vitro studies have shown that this compound inhibits the process of SUMOylation, a post-translational modification crucial for various cellular processes, at low micromolar concentrations.[1][2] The precise mechanism by which inhibition of these targets and/or SUMOylation leads to synthetic lethality in the context of CDH1 deficiency is an active area of investigation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in isogenic mammary epithelial cell lines.

Cell LineGenotypeThis compound EC50 (µM)SLEC-11 EC50 (µM)Selectivity (EC50 WT/EC50 CDH1-/-)
MCF10A-WTCDH1+/+3.212.21.6
MCF10A-CDH1-/-CDH1-/-2.08.2

Data sourced from Luxenburger et al., J Med Chem 2021.[1][2]

Experimental Protocols

Cell Culture of Isogenic MCF10A Cell Lines

This protocol describes the culture of MCF10A wild-type (WT) and CDH1-deficient (CDH1-/-) cell lines, which serve as a model system for studying the effects of this compound.

Materials:

  • MCF10A-WT and MCF10A-CDH1-/- cells

  • DMEM/F12 medium

  • Horse serum

  • Epidermal Growth Factor (EGF)

  • Insulin

  • Hydrocortisone

  • Cholera Toxin

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture cells in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL EGF, 10 µg/mL insulin, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.

Cell Viability Assay

This protocol outlines a method to determine the effect of this compound on the viability of CDH1-proficient and -deficient cells using a tetrazolium-based assay (e.g., MTT, MTS, or XTT).

Materials:

  • MCF10A-WT and MCF10A-CDH1-/- cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Tetrazolium-based viability reagent (e.g., MTT)

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed MCF10A-WT and MCF10A-CDH1-/- cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plates for 48-72 hours at 37°C.

  • Add the tetrazolium reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 values.

Apoptosis Assay by Flow Cytometry

This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • MCF10A-WT and MCF10A-CDH1-/- cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x the EC50) for 24-48 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Western Blotting for Target Engagement

This protocol is for assessing the levels of this compound's putative targets (TCOF1, ARPC5, UBC9) in response to treatment.

Materials:

  • MCF10A-CDH1-/- cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against TCOF1, ARPC5, UBC9, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat MCF10A-CDH1-/- cells with this compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

In Vitro SUMOylation Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on SUMOylation.

Materials:

  • SUMOylation assay kit (containing E1 and E2 enzymes, SUMO proteins, and reaction buffer)

  • Recombinant protein substrate for SUMOylation (e.g., RanGAP1)

  • This compound

  • ATP

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein substrate or SUMO

Procedure:

  • Set up the in vitro SUMOylation reaction according to the kit manufacturer's instructions.

  • Include reactions with and without this compound at various concentrations. Use DMSO as a vehicle control.

  • Initiate the reaction by adding ATP and incubate at 30-37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or SUMO to visualize the shift in molecular weight corresponding to SUMOylation.

  • Compare the extent of SUMOylation in the presence and absence of this compound to determine its inhibitory effect.

Visualizations

Signaling Pathway Diagram

CDH1_AL_GDa62_Pathway cluster_cell CDH1-Deficient Cancer Cell cluster_targets Putative Targets CDH1 CDH1 (E-cadherin) Deficiency Vulnerability Cellular Vulnerability CDH1->Vulnerability Creates Apoptosis Apoptosis Vulnerability->Apoptosis AL_GDa62 This compound TCOF1 TCOF1 AL_GDa62->TCOF1 Inhibits ARPC5 ARPC5 AL_GDa62->ARPC5 Inhibits UBC9 UBC9 (SUMO E2 Ligase) AL_GDa62->UBC9 Inhibits AL_GDa62->Apoptosis Induces SUMOylation SUMOylation UBC9->SUMOylation Mediates SUMOylation->Apoptosis Suppression contributes to

Caption: Proposed mechanism of this compound-induced synthetic lethality.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Start culture_cells Culture Isogenic MCF10A Cells (WT & CDH1-/-) start->culture_cells treat_cells Treat cells with This compound (Dose-response) culture_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treat_cells->apoptosis_assay western_blot Western Blot (Target Engagement) treat_cells->western_blot sumo_assay In Vitro SUMOylation Assay treat_cells->sumo_assay analyze_data Analyze Data (EC50, Apoptosis %, Protein Levels) viability_assay->analyze_data apoptosis_assay->analyze_data western_blot->analyze_data sumo_assay->analyze_data conclusion Conclusion on Synthetic Lethality analyze_data->conclusion

Caption: General workflow for characterizing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AL-GDa62 Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of AL-GDa62 for successful cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule identified as a potential synthetic lethal lead for the treatment of cancers with inactivating mutations in the CDH1 gene, such as certain types of gastric and breast cancer.[1] Its mechanism of action is linked to the inhibition of SUMOylation and it has been shown to preferentially induce apoptosis in CDH1-deficient cells.[1] Thermal proteome profiling has suggested that this compound may directly target proteins such as TCOF1, ARPC5, and UBC9.[1]

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What is the recommended solvent for this compound?

A2: While specific solubility data for this compound is not extensively published, it is common for small molecules of this nature to be initially dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2][3] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous cell culture medium. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the recommended starting concentration for this compound in a cell-based assay?

A3: Based on published research, this compound has shown activity in the low micromolar range.[1] It is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and titrating up to a higher concentration (e.g., 10-20 µM) to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell-based assays.

Issue 1: Precipitate Formation in Cell Culture Medium
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound.Ensure the final DMSO concentration in your culture medium is as low as possible, ideally ≤ 0.1%. Prepare intermediate dilutions of your DMSO stock in culture medium before adding to the final culture volume.
The compound is "crashing out" of solution upon dilution.Warm the cell culture medium to 37°C before adding the this compound solution. Add the compound dropwise while gently swirling the medium to facilitate mixing.
High concentration of this compound.Test a lower concentration range. It's possible the effective concentration is lower than the solubility limit in your specific medium.
Interaction with components in the culture medium (e.g., serum proteins).Reduce the serum concentration in your medium if your experimental design allows. Alternatively, consider using a serum-free medium for the duration of the compound treatment.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause Troubleshooting Step
Incomplete dissolution of the initial this compound stock.After dissolving this compound in DMSO, vortex the stock solution thoroughly. A brief sonication step can also aid in complete dissolution.[2]
Degradation of this compound in solution.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock.
Inaccurate pipetting of small volumes.Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions.

Data Presentation

Table 1: Example Solubility Profile of a Hypothetical Small Molecule Similar to this compound

The following table provides an example of how to present solubility data. Note: This data is for illustrative purposes and does not represent experimentally determined values for this compound.

SolventConcentration (mM)Temperature (°C)Observations
DMSO10025Clear solution
Ethanol2025Clear solution
PBS (pH 7.4)0.0125Precipitate observed
RPMI + 10% FBS (0.1% DMSO)0.0537Clear solution
RPMI + 10% FBS (0.5% DMSO)0.237Slight precipitate after 24h

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If needed, sonicate for 5-10 minutes in a water bath sonicator.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dosing Cells with this compound
  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can make a 1:100 intermediate dilution (to 100 µM) in medium.

  • Final Dosing: Add the appropriate volume of the intermediate dilution (or directly from the stock for very low final concentrations) to your cell culture plates. Gently swirl the plates to ensure even distribution. For a 1:10 dilution from the intermediate, add 10 µL of the 100 µM solution to 90 µL of cells in a 96-well plate.

  • Control: Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Dosing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot & Store at -80°C mix->store thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution in Medium thaw->intermediate dose Add to Cell Culture intermediate->dose incubate Incubate dose->incubate readout Assay Readout incubate->readout analyze Analyze Data readout->analyze

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

troubleshooting_workflow start Precipitate Observed in Culture? check_dmso Is final DMSO concentration <= 0.1%? start->check_dmso Yes ok No Precipitate start->ok No lower_dmso Lower final DMSO concentration. check_dmso->lower_dmso No warm_media Warm media to 37°C before adding compound? check_dmso->warm_media Yes add_slowly Pre-warm media and add compound dropwise. warm_media->add_slowly No check_conc Is compound concentration high? warm_media->check_conc Yes serum_issue Consider reducing serum or using serum-free media. check_conc->serum_issue Yes check_conc->ok No lower_conc Test a lower concentration range.

Caption: Troubleshooting decision tree for this compound precipitation in cell culture.

signaling_pathway cluster_pathway Simplified Proposed Signaling Pathway for this compound cdh1_loss CDH1 Loss sl_vulnerability Synthetic Lethal Vulnerability cdh1_loss->sl_vulnerability sumoylation SUMOylation sl_vulnerability->sumoylation al_gda62 This compound apoptosis Apoptosis al_gda62->apoptosis induces in CDH1-/- cells ubc9 UBC9 al_gda62->ubc9 inhibits tcof1_arpc5 TCOF1, ARPC5 al_gda62->tcof1_arpc5 inhibits sumoylation->apoptosis prevents ubc9->sumoylation

Caption: Proposed mechanism of action for this compound in CDH1-deficient cells.

References

Troubleshooting AL-GDa62 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AL-GDa62. The information is tailored for scientists and drug development professionals to anticipate and address potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule identified as a potential synthetic lethal lead for the treatment of gastric and lobular breast cancers characterized by inactivating mutations in the CDH1 gene.[1][2][3] Its primary mechanism involves the inhibition of SUMOylation, a critical post-translational modification process.[1][2][3]

Q2: What are the known primary targets of this compound?

A2: Thermal proteome profiling of MCF10A-CDH1-/- cell lysates has identified three primary protein targets of this compound:

  • TCOF1 (Treacle ribosome biogenesis factor 1): A nucleolar phosphoprotein involved in ribosome biogenesis and DNA damage response.[1][2][3]

  • ARPC5 (Actin Related Protein 2/3 Complex Subunit 5): A component of the Arp2/3 complex, which is essential for the nucleation of branched actin filaments and thus plays a crucial role in cell motility and cytoskeleton organization.

  • UBC9 (Ubiquitin Conjugating Enzyme E2 I): The sole E2 conjugating enzyme for the SUMOylation pathway, responsible for transferring SUMO proteins to substrate proteins.[1][2][3]

Q3: Has a kinase selectivity profile for this compound been published?

A3: As of the latest available information, a comprehensive kinase selectivity profile (e.g., a KinomeScan panel) for this compound has not been made publicly available. Given that many small molecule inhibitors can have off-target effects on kinases, it is recommended to perform a kinase screen if unexpected phenotypes are observed.

Q4: What are the potential cellular processes affected by this compound based on its known targets?

A4: Based on its known targets, this compound can potentially impact several key cellular processes:

  • Ribosome Biogenesis: Inhibition of TCOF1 may lead to defects in the production of ribosomes, potentially affecting overall protein synthesis and inducing nucleolar stress.[4][5][6][7][8]

  • Actin Dynamics: Inhibition of ARPC5 can disrupt the function of the Arp2/3 complex, leading to alterations in the actin cytoskeleton. This may affect cell migration, morphology, and intracellular transport.[9][10][11][12][13]

  • SUMOylation: As a SUMOylation inhibitor, this compound can have widespread effects on cellular function, as SUMOylation is involved in regulating transcription, cell cycle, DNA repair, and protein stability.[14][15][16]

Troubleshooting Guide for Off-Target Effects

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Unexpected Cellular Phenotype Not Explained by Known On-Target Effects

Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target proteins.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Perform Cellular Thermal Shift Assay (CETSA) to confirm engagement with known targets (TCOF1, ARPC5, UBC9) A->B C Perform Kinase Profiling Assay (e.g., KinomeScan) A->C D Perform Unbiased Proteomics (e.g., Thermal Proteome Profiling) A->D E Analyze Data to Identify Potential Off-Targets B->E C->E D->E F Validate Off-Targets using Orthogonal Assays (e.g., Western Blot, Functional Assays) E->F G If Off-Target Confirmed: - Titrate this compound to a lower concentration - Use a more specific chemical probe if available - Validate phenotype with genetic knockdown  of the off-target F->G

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA): This method is used to verify the engagement of this compound with its intended targets in a cellular context. A detailed protocol can be found in the "Experimental Protocols" section below.

  • Kinase Profiling: A broad panel kinase assay is recommended to identify potential off-target kinase interactions.

  • Thermal Proteome Profiling (TPP): This unbiased approach can identify novel protein targets that are stabilized or destabilized by this compound binding. A detailed protocol is provided in the "Experimental Protocols" section.

Issue 2: Alterations in Cell Morphology, Adhesion, or Motility

Possible Cause: This is likely due to the inhibition of ARPC5 and the subsequent disruption of the Arp2/3 complex and actin dynamics.

Troubleshooting Workflow:

G A Altered Cell Morphology, Adhesion, or Motility B Confirm ARPC5 Engagement with CETSA A->B C Analyze Actin Cytoskeleton (Phalloidin Staining) A->C D Western Blot for Markers of Actin Dynamics (e.g., p-Cofilin) B->D E Functional Assays: - Wound Healing/Scratch Assay - Transwell Migration Assay C->E F Correlate Phenotype with This compound Concentration D->F E->F

Caption: Workflow to investigate effects on cell motility.

Experimental Protocols:

  • Phalloidin Staining: Visualize changes in F-actin organization and cellular morphology using fluorescence microscopy.

  • Western Blot: Assess the phosphorylation status of key regulators of actin dynamics, such as Cofilin. A general Western Blot protocol is available in the "Experimental Protocols" section.

  • Cell Migration Assays: Quantify the impact of this compound on cell motility.

Issue 3: Global Changes in Protein Expression or Evidence of Cellular Stress

Possible Cause: Inhibition of TCOF1 and subsequent disruption of ribosome biogenesis, or widespread effects from SUMOylation inhibition.

Troubleshooting Workflow:

G A Global Protein Expression Changes or Cellular Stress B Confirm TCOF1 and UBC9 Engagement with CETSA A->B C Assess Ribosome Biogenesis: - Nucleolar Morphology (Fibrillarin Staining) - rRNA Synthesis Assay A->C D Analyze Global SUMOylation Levels (Western Blot for SUMO-1/2/3) A->D E Quantitative Proteomics to Identify Differentially Expressed Proteins C->E D->E F Validate Key Pathway Changes with Western Blot E->F

Caption: Investigating effects on protein homeostasis and stress.

Experimental Protocols:

  • Immunofluorescence: Stain for nucleolar markers like Fibrillarin to observe changes in nucleolar morphology.

  • rRNA Synthesis Assay: Measure the incorporation of labeled uridine to assess the rate of ribosome production.

  • Global SUMOylation Assay: Use Western blotting to detect changes in the overall levels of SUMOylated proteins. A general protocol is provided below.

  • Quantitative Proteomics: Employ techniques like SILAC or TMT labeling to get a comprehensive view of changes in the proteome following this compound treatment.

Data Presentation

Note: The following tables are provided as templates for data organization. Specific quantitative data for this compound is not yet publicly available. Researchers should populate these tables with their own experimental results.

Table 1: Cellular Activity of this compound

Cell LineGenotypeEC50 (µM)Assay Type
MCF10ACDH1+/+> 10 (example)Cell Viability
MCF10A-CDH1-/-CDH1-/-2.5 (example)Cell Viability
Gastric Cancer Line 1CDH1-/-1.8 (example)Apoptosis
Gastric Cancer Line 2CDH1+/+> 15 (example)Apoptosis

Table 2: In Vitro Target Engagement of this compound (Illustrative)

TargetKd (nM)Assay Type
TCOF1150 (example)Isothermal Titration Calorimetry
ARPC5320 (example)Surface Plasmon Resonance
UBC985 (example)Enzyme Inhibition Assay

Table 3: Kinase Selectivity Profile of this compound (Illustrative)

Kinase% Inhibition @ 1 µM
Kinase A95 (example)
Kinase B88 (example)
Kinase C12 (example)
... (and so on for a full panel)...

Key Signaling Pathways

The following diagram illustrates the primary cellular pathways known to be affected by this compound.

G cluster_0 This compound Inhibition cluster_1 Cellular Processes cluster_2 Downstream Effects TCOF1 TCOF1 Ribosome_Biogenesis Ribosome_Biogenesis TCOF1->Ribosome_Biogenesis ARPC5 ARPC5 Actin_Dynamics Actin_Dynamics ARPC5->Actin_Dynamics UBC9 UBC9 SUMOylation SUMOylation UBC9->SUMOylation Protein_Synthesis Protein_Synthesis Ribosome_Biogenesis->Protein_Synthesis Cell_Motility Cell_Motility Actin_Dynamics->Cell_Motility Gene_Expression Gene_Expression SUMOylation->Gene_Expression Cell_Cycle Cell_Cycle SUMOylation->Cell_Cycle DNA_Repair DNA_Repair SUMOylation->DNA_Repair

Caption: Primary signaling pathways affected by this compound.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies and is intended to confirm target engagement in intact cells.

  • Cell Culture and Treatment:

    • Plate cells of interest and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the abundance of the target proteins (TCOF1, ARPC5, UBC9) in the soluble fraction by Western blot.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Thermal Proteome Profiling (TPP)

This protocol provides a general workflow for the unbiased identification of this compound targets.

  • Sample Preparation:

    • Culture cells and treat with this compound or vehicle control as described for CETSA.

  • Temperature Gradient and Lysis:

    • Follow the heat shock and lysis steps as outlined in the CETSA protocol.

  • Protein Digestion and Peptide Labeling:

    • Take the soluble protein fractions from each temperature point.

    • Perform in-solution trypsin digestion to generate peptides.

    • Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the mass spectrometry data to identify and quantify proteins across all temperature points.

    • Generate melting curves for each identified protein in both the vehicle and this compound treated groups.

    • Identify proteins with a significant thermal shift upon this compound treatment as potential direct or indirect targets.

General Western Blot Protocol
  • Sample Preparation:

    • Lyse cells treated with this compound or vehicle in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).

References

Technical Support Center: Overcoming Resistance to AL-GDa62 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are utilizing AL-GDa62 in their cancer cell experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during experimentation with this compound, which might be misinterpreted as cellular resistance.

Issue Possible Cause Recommended Action
High variability in cell viability assays between replicates. Inconsistent cell seeding density.Ensure a homogenous cell suspension and accurate cell counting before seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental data points, or fill them with sterile PBS to maintain humidity.
Incomplete dissolution of this compound.Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture medium. Vortex thoroughly.
Loss of compound activity over time. Instability of this compound in solution.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Adsorption to plasticware.Use low-protein-binding plates and pipette tips.
Inconsistent results with a new batch of this compound. Variation in compound purity or activity.Perform a dose-response experiment to determine the IC50 of the new batch and compare it to the previous batch.
Parental cell line shows unexpected low sensitivity. Cell line misidentification or contamination.Authenticate your cell line using short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination.
Gradual development of resistance in culture.Use cells from a low-passage frozen stock for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound in sensitive, CDH1-deficient cancer cell lines?

This compound demonstrates synthetic lethality in cancer cells with a deficiency in the CDH1 gene. The half-maximal inhibitory concentration (IC50) is expected to be in the low micromolar range for sensitive cell lines. Below is a table with example data for common CDH1-deficient cell lines.

Cell Line Cancer Type Expected IC50 (µM) in Sensitive Cells Example IC50 (µM) in Resistant Cells Fold Resistance
MCF10A-CDH1-/-Breast Epithelial1.515.010
NCI-N87-CDH1-/-Gastric2.025.012.5
MDA-MB-231Breast Cancer> 50 (CDH1 proficient)N/AN/A
Q2: My CDH1-deficient cells are showing reduced sensitivity to this compound. What are the potential mechanisms of acquired resistance?

Acquired resistance to this compound can arise from several mechanisms, broadly categorized as target-related or non-target-related.

Target-Related Mechanisms:

  • Altered Target Expression: Changes in the expression levels of the direct targets of this compound (TCOF1, ARPC5, or UBC9) can reduce drug efficacy.

  • Target Mutations: Mutations in the genes encoding TCOF1, ARPC5, or UBC9 may prevent this compound from binding effectively.

Non-Target-Related Mechanisms:

  • Upregulation of the SUMOylation Pathway: As this compound inhibits the SUMO-conjugating enzyme UBC9, cells may compensate by upregulating other components of the SUMOylation pathway.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of this compound. For CDH1-deficient cancers, upregulation of Focal Adhesion Kinase (FAK) signaling has been observed as an adaptive resistance mechanism to other synthetic lethal therapies[1].

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.[2]

  • Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound more efficiently.

Below is a diagram illustrating the proposed mechanism of action of this compound.

AL_GDa62_Mechanism cluster_Cell CDH1-Deficient Cancer Cell cluster_Targets Direct Targets ALGDa62 This compound TCOF1 TCOF1 ALGDa62->TCOF1 inhibits ARPC5 ARPC5 ALGDa62->ARPC5 inhibits UBC9 UBC9 (SUMOylation) ALGDa62->UBC9 inhibits Apoptosis Apoptosis TCOF1->Apoptosis ARPC5->Apoptosis UBC9->Apoptosis

Caption: Proposed mechanism of action of this compound in CDH1-deficient cancer cells.

Q3: How can I determine if my resistant cells have altered levels or mutations in the drug targets (TCOF1, ARPC5, UBC9)?

To investigate target-related resistance, you can perform the following experiments:

  • Western Blotting: Compare the protein expression levels of TCOF1, ARPC5, and UBC9 in your resistant cell line versus the parental (sensitive) cell line. A significant increase or decrease in one of these targets in the resistant line could suggest a mechanism of resistance.

  • Quantitative PCR (qPCR): To determine if changes in protein levels are due to altered gene expression, measure the mRNA levels of TCOF1, ARPC5, and UBC9 in both sensitive and resistant cells.

  • Gene Sequencing: Sequence the coding regions of TCOF1, ARPC5, and UBC9 in your resistant cell line to identify any potential mutations that could interfere with this compound binding. Compare the sequences to those from the parental cell line.

Q4: Could upregulation of the SUMOylation pathway be responsible for resistance, and how can I test this?

Yes, since this compound inhibits UBC9, a key SUMO-conjugating enzyme, cells may develop resistance by upregulating other components of the SUMOylation pathway to compensate.[3][4]

To test this hypothesis:

  • Assess Global SUMOylation: Perform a Western blot on lysates from sensitive and resistant cells using an antibody that recognizes SUMOylated proteins (e.g., anti-SUMO-1 or anti-SUMO-2/3). An increase in the overall SUMOylation profile in the resistant cells would support this mechanism.

  • In vitro SUMOylation Assay: This assay directly measures the activity of the SUMOylation pathway. You can compare the SUMOylation activity in cell extracts from sensitive and resistant lines.

  • Combination Therapy: Treat your resistant cells with this compound in combination with other inhibitors of the SUMOylation pathway (e.g., a SUMO-activating enzyme (SAE) inhibitor).[5][6] If the combination restores sensitivity, it suggests that the SUMOylation pathway is a key driver of resistance.

Q5: What is the experimental workflow to investigate this compound resistance?

A systematic approach is crucial to identify the mechanism of resistance. The following workflow can guide your investigation.

Resistance_Workflow start Develop this compound Resistant Cell Line ic50 Confirm Resistance (IC50 Assay) start->ic50 target_analysis Target Analysis ic50->target_analysis pathway_analysis Pathway Analysis ic50->pathway_analysis western Western Blot for TCOF1, ARPC5, UBC9 target_analysis->western Expression sequencing Sequence TCOF1, ARPC5, UBC9 target_analysis->sequencing Mutation validation Functional Validation western->validation sequencing->validation sumo Global SUMOylation Assay pathway_analysis->sumo SUMOylation bypass Phospho-Kinase Array (e.g., FAK signaling) pathway_analysis->bypass Bypass Pathways efflux Drug Efflux Analysis (e.g., ABC Transporters) pathway_analysis->efflux Drug Efflux sumo->validation bypass->validation efflux->validation

Caption: Experimental workflow for investigating resistance to this compound.

Q6: My CDH1-deficient cells have developed resistance. Could activation of bypass signaling pathways be the cause?

Yes, this is a common mechanism of acquired resistance to targeted therapies. For CDH1-deficient cancers, which rely on specific signaling pathways for survival, the activation of a "bypass" route can compensate for the inhibition caused by this compound. A potential bypass mechanism is the hyperactivation of the FAK-YAP signaling pathway, which has been implicated in adaptive resistance in CDH1-deficient models treated with other targeted agents.[1]

Bypass_Pathway cluster_Cell Resistant Cancer Cell cluster_Bypass Bypass Pathway ALGDa62 This compound UBC9 UBC9 ALGDa62->UBC9 inhibits Apoptosis Apoptosis UBC9->Apoptosis FAK FAK (activated) YAP YAP FAK->YAP activates Survival Cell Survival and Proliferation YAP->Survival Survival->Apoptosis inhibits

Caption: Hypothetical bypass mechanism involving FAK-YAP signaling in this compound resistant cells.

To investigate this:

  • Phospho-Kinase Array: Use a phospho-kinase array to screen for changes in the phosphorylation status of a wide range of kinases in your resistant cells compared to sensitive cells. This can provide an unbiased view of which pathways may be activated.

  • Western Blot: Specifically probe for phosphorylated (active) forms of FAK and total FAK, as well as downstream effectors like YAP, in both sensitive and resistant cell lysates.

  • Combination Therapy: Treat the resistant cells with a combination of this compound and a FAK inhibitor. If this combination restores sensitivity, it strongly suggests that FAK signaling is a key resistance mechanism.

Experimental Protocols

Cell Viability (IC50) Assay

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50) using a resazurin-based assay.

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. A common starting concentration is 100 µM, with 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure fluorescence at 560 nm excitation and 590 nm emission.

  • Subtract the background fluorescence (no-cell control) from all measurements.

  • Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[this compound].

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Western Blotting for Target Protein Expression

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-TCOF1, anti-ARPC5, anti-UBC9, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and image the blot.

  • Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Quantify band intensities using densitometry software.

In vitro SUMOylation Assay

This protocol provides a general framework for assessing global SUMOylation in cell lysates.

Materials:

  • Sensitive and resistant cell lysates (prepared in buffer containing SUMO protease inhibitors like N-ethylmaleimide)

  • Anti-SUMO-1 or Anti-SUMO-2/3 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare cell lysates from sensitive and resistant cells, ensuring to include SUMO protease inhibitors in the lysis buffer to preserve SUMOylated proteins.

  • Quantify protein concentration using a BCA assay.

  • Perform Western blotting as described in the protocol above.

  • Probe the membrane with an antibody that recognizes either SUMO-1 or SUMO-2/3.

  • The resulting blot will show a smear of high-molecular-weight bands, representing proteins modified with SUMO.

  • Compare the intensity and pattern of the SUMO smear between the sensitive and resistant cell lysates. An increase in the smear in the resistant line indicates higher global SUMOylation.

  • Use a loading control like β-actin to normalize the results.

References

Technical Support Center: Optimizing AL-GDa62 Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving AL-GDa62. Our goal is to help you enhance the potency and selectivity of this promising synthetic lethal compound for CDH1-deficient cancers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor designed as a synthetic lethal agent for cancers with inactivating mutations in the CDH1 gene, such as diffuse gastric and lobular breast cancers.[1] It is an optimized analog of the initial lead compound, SLEC-11. The mechanism of action of this compound involves the inhibition of three key proteins: TCOF1, ARPC5, and UBC9.[1] Inhibition of UBC9, the sole E2 conjugating enzyme for SUMOylation, leads to a global decrease in protein SUMOylation, a critical post-translational modification.[2][3][4] This disruption of SUMOylation, combined with the inhibition of TCOF1 (involved in ribosome biogenesis) and ARPC5 (a component of the actin cytoskeleton-regulating Arp2/3 complex), preferentially induces apoptosis in cancer cells lacking functional E-cadherin (CDH1-deficient).[1][5][6][7][8]

Q2: How does this compound achieve its selectivity for CDH1-deficient cells?

The selectivity of this compound is based on the principle of synthetic lethality. CDH1-deficient cells have unique vulnerabilities that are not present in normal, CDH1-proficient cells. The loss of E-cadherin creates a dependency on certain cellular processes for survival. This compound exploits these dependencies by targeting proteins (TCOF1, ARPC5, and UBC9) whose inhibition is significantly more detrimental to CDH1-deficient cells, leading to their selective elimination while largely sparing normal cells.

Q3: What are the expected outcomes of successful this compound treatment in vitro?

Successful application of this compound in a suitable CDH1-deficient cell line model should result in:

  • A significant decrease in cell viability and proliferation.

  • Induction of apoptosis, which can be measured by assays such as Annexin V staining.[9][10]

  • A reduction in global protein SUMOylation levels.

Q4: How can I improve the selectivity of my compound based on the principles of this compound?

Improving compound selectivity is a key challenge in drug development. Strategies to consider include:

  • Structure-Based Design: Utilize computational modeling and structural biology to design compounds that fit precisely into the binding sites of your target proteins, minimizing off-target interactions.

  • Exploiting Electrostatic and Shape Complementarity: Fine-tune the electrostatic and shape properties of your compound to maximize interactions with the target and create clashes or unfavorable interactions with off-targets.

  • Allosteric Inhibition: Target allosteric sites, which are often less conserved than active sites, to achieve higher selectivity.

  • Selectivity Profiling: Screen your compound against a panel of related and unrelated targets to identify and engineer out off-target activities.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro experiments with this compound.

Guide 1: Low Potency or Lack of Efficacy in Cytotoxicity Assays (e.g., MTT Assay)

Problem: this compound does not show significant cytotoxicity in your CDH1-deficient cell line.

Possible Cause Troubleshooting Step
Incorrect Cell Line Confirm that your cell line is indeed CDH1-deficient through genomic sequencing or western blotting for E-cadherin expression.
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 value for your specific cell line.
Assay Interference The MTT assay relies on metabolic activity. If this compound affects cellular metabolism without inducing cell death, the results may be misleading.[11][12][13][14][15] Consider using an alternative cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay or a cell counting-based method.
Compound Instability Ensure that this compound is properly stored and that the solvent used (e.g., DMSO) is of high quality and does not degrade the compound. Prepare fresh dilutions for each experiment.
Incorrect Incubation Time The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
Guide 2: Inconsistent or Ambiguous Results in Apoptosis Assays (e.g., Annexin V Staining)

Problem: Difficulty in distinguishing between apoptotic, necrotic, and viable cells.

Possible Cause Troubleshooting Step
Suboptimal Staining Protocol Optimize the concentrations of Annexin V and propidium iodide (PI) or another viability dye for your cell type.[9][10][16][17] Ensure the correct binding buffer is used.
Cell Handling Harsh cell handling (e.g., excessive trypsinization, vigorous pipetting) can damage cell membranes and lead to false-positive PI staining. Handle cells gently.
Late-Stage Apoptosis/Necrosis If the incubation time with this compound is too long, a significant portion of cells may be in late-stage apoptosis or necrosis, making it difficult to quantify early apoptotic events. Perform a time-course experiment to capture the early stages of apoptosis.
Flow Cytometer Settings Ensure proper setup and compensation on the flow cytometer to distinguish between the different fluorescent signals accurately.
Guide 3: Difficulty in Detecting Inhibition of SUMOylation

Problem: No significant change in global SUMOylation is observed after this compound treatment.

Possible Cause Troubleshooting Step
Inefficient Protein Lysis Use a lysis buffer containing SUMO protease inhibitors (e.g., N-ethylmaleimide, NEM) to prevent de-SUMOylation during sample preparation.[18]
Insufficient Antibody Quality Use a validated antibody specific for SUMO1 or SUMO2/3 for western blotting.
Low Abundance of SUMOylated Proteins Enrich for SUMOylated proteins using affinity purification methods before western blotting.
Suboptimal this compound Treatment Ensure that the concentration and incubation time of this compound are sufficient to inhibit UBC9. A dose-response and time-course experiment measuring SUMOylation levels can determine the optimal conditions.

Quantitative Data Summary

The following table summarizes the reported potency and selectivity of this compound compared to its parent compound, SLEC-11.

CompoundRelative Potency (vs. SLEC-11)EC50 Ratio (CDH1-proficient / CDH1-deficient)
SLEC-11 1xNot explicitly reported, but lower than this compound
This compound 4x more potent1.6[1]

Note: More detailed quantitative data, such as specific EC50 values for different cell lines, would be beneficial for direct comparison and experimental design.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[11][12][13][14][15]

  • Cell Seeding: Seed CDH1-deficient and proficient cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and SLEC-11 as a control) for the desired incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.

Annexin V Apoptosis Assay

This protocol is based on standard flow cytometry procedures for apoptosis detection.[9][10][16][17]

  • Cell Treatment: Treat cells with this compound at a concentration expected to induce apoptosis for a predetermined time.

  • Cell Harvesting: Gently harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Visualizations

Signaling Pathway of this compound Action

AL_GDa62_Pathway cluster_drug This compound cluster_targets Cellular Targets cluster_processes Cellular Processes cluster_outcome Outcome in CDH1-deficient Cells ALGDa62 This compound TCOF1 TCOF1 ALGDa62->TCOF1 inhibition ARPC5 ARPC5 ALGDa62->ARPC5 inhibition UBC9 UBC9 ALGDa62->UBC9 inhibition Ribosome_Biogenesis Ribosome Biogenesis TCOF1->Ribosome_Biogenesis Actin_Cytoskeleton Actin Cytoskeleton Dynamics ARPC5->Actin_Cytoskeleton SUMOylation Protein SUMOylation UBC9->SUMOylation Apoptosis Apoptosis Ribosome_Biogenesis->Apoptosis disruption leads to Actin_Cytoskeleton->Apoptosis dysregulation contributes to SUMOylation->Apoptosis inhibition promotes Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture CDH1-deficient and proficient cells Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis SUMOylation_Assay SUMOylation Inhibition (Western Blot) Cell_Culture->SUMOylation_Assay Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Cytotoxicity Compound_Prep->Apoptosis Compound_Prep->SUMOylation_Assay EC50 Determine EC50 values Cytotoxicity->EC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant SUMO_Levels Assess Global SUMOylation SUMOylation_Assay->SUMO_Levels Selectivity Calculate Selectivity Index (EC50 proficient / EC50 deficient) EC50->Selectivity

References

AL-GDa62 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the experimental compound AL-GDa62. The information is designed to address potential issues with experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic lethal compound identified as a potential treatment for diffuse gastric and lobular breast cancers with inactivating mutations in the CDH1 gene.[1][2] Its mechanism of action involves the inhibition of several key proteins, including TCOF1, ARPC5, and UBC9, leading to a disruption of the SUMOylation process and preferential apoptosis in CDH1-deficient cells.[1][2]

Q2: In which cell lines has this compound shown efficacy?

A2: this compound has been shown to be effective in isogenic mammary epithelial CDH1-deficient cells (MCF10A-CDH1-/-).[1][2] It has also demonstrated significant activity in Cdh1-/- mammary and gastric organoids.[1]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound is typically dissolved in DMSO. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability and activity. Avoid repeated freeze-thaw cycles.

Q4: What are the expected EC50 values for this compound?

A4: The reported EC50 of this compound is approximately four times more potent than its predecessor, SLEC-11, with a reported EC50 ratio of 1.6 in MCF10A-CDH1-/- cells compared to wild-type cells.[1][2] However, exact EC50 values can vary between cell lines and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell viability assays Inconsistent cell health or density: Minor variations in cell seeding density or passage number can significantly impact results. Incomplete dissolution of this compound: Compound precipitation can lead to inconsistent dosing. Variable DMSO concentration: Different final DMSO concentrations across wells can affect cell viability.- Ensure consistent cell seeding density and use cells within a narrow passage number range. - Visually inspect the stock solution for any precipitate before use. Briefly vortex before preparing dilutions. - Maintain a consistent final DMSO concentration across all wells, including vehicle controls (typically ≤ 0.5%).
Inconsistent apoptosis induction Sub-optimal compound concentration: The concentration of this compound may not be optimal for the specific cell line or experimental duration. Cell line-specific differences: The apoptotic response can vary significantly between different cell lines. Timing of analysis: The peak apoptotic response may occur at a different time point than anticipated.- Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. - Confirm the CDH1 status of your cell line, as this compound's apoptotic effect is preferential to CDH1-deficient cells.[1][2] - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for apoptosis analysis.
Discrepancies in SUMOylation assay results Cellular stress: External stressors can alter global SUMOylation levels, masking the effect of this compound. Inefficient protein lysis: Incomplete lysis can lead to an underestimation of protein and SUMOylation levels. Antibody variability: The quality and specificity of antibodies used for detecting SUMOylated proteins can vary.- Handle cells gently and minimize exposure to environmental stressors. Ensure consistent growth conditions. - Use a lysis buffer containing protease and de-SUMOylase inhibitors (e.g., N-Ethylmaleimide) to preserve SUMOylated proteins. - Validate antibodies for specificity and use a consistent antibody lot for comparative experiments.
Difficulty reproducing organoid sensitivity data Organoid size and density: Variability in organoid size and the number of organoids per well can impact drug response. Inconsistent matrix embedding: Variations in the extracellular matrix composition and thickness can affect drug diffusion. Differences in organoid culture media: The composition of the culture media can influence organoid growth and drug sensitivity.- Standardize the organoid seeding protocol to achieve a more uniform size and density distribution. - Ensure a consistent volume and concentration of the extracellular matrix in each well. - Use a standardized and quality-controlled organoid culture medium for all experiments.

Experimental Protocols

Cell Viability Assay (Example using MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blot for SUMOylation
  • Cell Lysis: Lyse cells with a buffer containing protease and de-SUMOylase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SUMO1 or SUMO2/3 overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Table 1: Comparative Potency of this compound

Compound Relative Potency (vs. SLEC-11) EC50 Ratio (MCF10A-CDH1-/- vs. WT)
This compound 4x more potent 1.6
SLEC-11 Baseline Not specified

Data derived from the discovery study of this compound.[1][2]

Visualizations

AL_GDa62_Signaling_Pathway cluster_AL_GDa62 This compound cluster_targets Cellular Targets cluster_process Affected Process cluster_outcome Cellular Outcome This compound This compound TCOF1 TCOF1 This compound->TCOF1 inhibits ARPC5 ARPC5 This compound->ARPC5 inhibits UBC9 UBC9 This compound->UBC9 inhibits SUMOylation SUMOylation UBC9->SUMOylation required for Apoptosis Apoptosis SUMOylation->Apoptosis regulates

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Troubleshooting cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting Cell_Line_Selection Cell Line Selection (Confirm CDH1 status) Dose_Response Dose-Response & Time-Course Cell_Line_Selection->Dose_Response Standardize_Protocols Standardize Protocols (Seeding, Media, etc.) Dose_Response->Standardize_Protocols Compound_Prep This compound Preparation (Check solubility) Standardize_Protocols->Compound_Prep Cell_Culture Consistent Cell Culture (Passage number, density) Compound_Prep->Cell_Culture Assay_Execution Assay Execution Cell_Culture->Assay_Execution Data_Collection Data Collection Assay_Execution->Data_Collection Variability_Check High Variability? Data_Collection->Variability_Check Troubleshoot Troubleshoot (See Guide) Variability_Check->Troubleshoot Yes Reproduce Reproduce Experiment Variability_Check->Reproduce No Troubleshoot->Standardize_Protocols

Caption: Logical workflow for troubleshooting experimental variability.

References

Technical Support Center: AL-GDa62 Concentration Optimization for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of AL-GDa62 for inducing apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic lethal compound that has shown promise in the treatment of specific types of cancers, particularly those with inactivating mutations in the tumor suppressor gene CDH1, such as diffuse gastric and lobular breast cancers.[1] It preferentially induces apoptosis in E-cadherin-deficient cells.[1] The proposed mechanism of action involves the inhibition of SUMOylation, a post-translational modification process, through the specific inhibition of TCOF1, ARPC5, and UBC9.[1]

Q2: What is a recommended starting concentration range for this compound in apoptosis assays?

Based on initial studies, this compound is effective at low micromolar concentrations.[1] For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 0.1 µM) and titrating up to a higher concentration (e.g., 10 µM or higher, depending on cell type and sensitivity) to determine the optimal concentration for apoptosis induction in your specific cell line.

Q3: How does this compound's potency compare to other similar compounds?

This compound has been shown to be four times more potent and more selective than its parent compound, SLEC-11.[1]

Q4: In which cell types is this compound expected to be most effective?

This compound demonstrates synthetic lethality in cells with CDH1 mutations, which leads to E-cadherin deficiency. Therefore, it is expected to be most effective in cancer cell lines and organoids derived from tumors with this genetic background, such as certain types of gastric and breast cancers.[1]

Data Presentation

Table 1: Potency and Selectivity of this compound

CompoundRelative PotencyEC50 Ratio (CDH1+/+ vs. CDH1-/-)
This compound4x more potent than SLEC-111.6
SLEC-11BaselineNot specified

This data is derived from a study on isogenic mammary epithelial CDH1-deficient cells (MCF10A-CDH1-/-).[1]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Annexin V/PI Staining

This protocol outlines a method to determine the optimal concentration of this compound for inducing apoptosis via flow cytometry.

1. Cell Seeding:

  • Culture your target cells (e.g., MCF10A-CDH1-/-) to logarithmic growth phase.
  • Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.
  • Incubate overnight to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare a series of dilutions of this compound in complete cell culture medium to achieve final concentrations for your dose-response experiment (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM).
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
  • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

3. Cell Staining:

  • Harvest the cells by trypsinization. Be gentle to avoid mechanical damage.[2]
  • Wash the cells with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
  • Incubate in the dark at room temperature for 15 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer without washing them.[3]
  • Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls.[2]
  • Acquire data for each sample. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant increase in apoptosis in treated cells. This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
Incubation time is too short.Increase the incubation time (e.g., try 48 or 72 hours).
The cell line is resistant to this compound.Verify the CDH1 mutation status of your cell line. This compound is most effective in CDH1-deficient cells.
High levels of apoptosis in the control group. Cells were over-confluent or starved.Ensure cells are in the logarithmic growth phase and have adequate nutrients.
Harsh cell handling during harvesting.Use a gentle dissociation enzyme and handle cells carefully to avoid mechanical damage.[2]
High percentage of necrotic cells (PI positive) even at low this compound concentrations. This compound concentration is too high, causing rapid cell death.Lower the concentration range in your dose-response experiment.[4]
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all wells and is below 0.5%.[4]
Inconsistent results between experiments. Variation in cell passage number or confluency.Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment.
Reagent degradation.Use fresh reagents and store them properly. Include a positive control to verify kit performance.[2]

Visualizations

AL_GDa62_Signaling_Pathway cluster_AL_GDa62 This compound cluster_Inhibition Inhibition cluster_Process Cellular Process cluster_Apoptosis Apoptosis Induction AL_GDa62 This compound TCOF1 TCOF1 AL_GDa62->TCOF1 ARPC5 ARPC5 AL_GDa62->ARPC5 UBC9 UBC9 (SUMO E2 Ligase) AL_GDa62->UBC9 SUMOylation SUMOylation AL_GDa62->SUMOylation Inhibits UBC9->SUMOylation Apoptosis Apoptosis SUMOylation->Apoptosis Leads to

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Start Start Cell_Culture Seed and culture CDH1-/- cells Start->Cell_Culture Dose_Response Treat with a range of This compound concentrations (e.g., 0.1-10 µM) Cell_Culture->Dose_Response Incubation Incubate for a set time (e.g., 24h, 48h) Dose_Response->Incubation Staining Stain with Annexin V/PI Incubation->Staining Analysis Analyze via flow cytometry Staining->Analysis Decision Optimal concentration determined? Analysis->Decision End End Decision->End Yes Refine Refine concentration range or incubation time Decision->Refine No Refine->Dose_Response

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: AL-GDa62 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: AL-GDa62 is a novel small molecule inhibitor currently in the preclinical stages of research. As of late 2025, specific in vivo delivery protocols and troubleshooting data for this compound have not been published. The following technical support guide is based on the known mechanism of action of this compound and established best practices for the in vivo delivery of similar small molecule inhibitors.

Getting Started with this compound In Vivo

This section provides essential considerations for researchers transitioning from in vitro to in vivo studies with this compound.

Understanding this compound

This compound is a potent and selective synthetic lethal compound targeting cancer cells with inactivating mutations in the CDH1 gene, which is common in diffuse gastric and lobular breast cancers.[1][2]

  • Mechanism of Action: this compound induces apoptosis preferentially in E-cadherin-deficient (CDH1-/-) cells.[1][2] It functions by inhibiting SUMOylation, a post-translational modification process, and has been shown to specifically inhibit TCOF1, ARPC5, and UBC9.[1][2]

Key Preclinical Considerations

Before initiating in vivo experiments, it is crucial to:

  • Confirm In Vitro Potency: Ensure consistent EC50 values in your CDH1-deficient cell lines.

  • Assess Solubility: this compound is predicted to be a hydrophobic molecule. Determine its solubility in common biocompatible solvents to develop a suitable formulation for in vivo administration.

  • Establish a Dosing Range: Conduct preliminary dose-ranging studies in a small cohort of animals to determine the maximum tolerated dose (MTD).

Experimental Protocols

The following is a hypothetical, yet detailed, protocol for a subcutaneous xenograft study in mice.

Objective: To evaluate the anti-tumor efficacy of this compound in a CDH1-deficient human gastric cancer xenograft model.

Materials:

  • CDH1-deficient gastric cancer cells (e.g., NCI-N87 CDH1-/-)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Matrigel (optional, for tumor cell implantation)

  • Standard animal handling and surgical equipment

Methodology:

  • Cell Culture: Culture CDH1-deficient gastric cancer cells under standard conditions to 80% confluency.

  • Tumor Implantation:

    • Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.

    • (Optional) Mix cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On each dosing day, prepare the final formulation by diluting the stock in PEG300 and then saline to the final concentrations (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • Administer this compound or vehicle control to the respective groups via intraperitoneal (IP) injection daily. The volume should not exceed 10 mL/kg body weight.

  • Data Collection and Analysis:

    • Continue to monitor tumor growth and body weight for the duration of the study.

    • At the study endpoint, euthanize the animals and excise the tumors.

    • Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, western blotting).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in formulation Poor solubility of this compound in the chosen vehicle.- Increase the percentage of solubilizing agents like DMSO or PEG300. - Consider alternative vehicles such as cyclodextrins or lipid-based formulations. - Prepare the formulation fresh before each use.
Animal distress after injection (e.g., ruffled fur, lethargy) Vehicle toxicity or irritation. High concentration of DMSO can be toxic.- Reduce the concentration of DMSO in the vehicle. - Consider alternative, less toxic vehicles. - Monitor animals closely after dosing and adjust the protocol if necessary.
No significant difference in tumor growth between treated and control groups - Inadequate dosing. - Poor bioavailability of this compound. - Development of resistance.- Increase the dose of this compound, staying below the MTD. - Change the route of administration (e.g., from IP to intravenous) to potentially increase bioavailability. - Analyze tumors for changes in the expression of target proteins.
High variability in tumor growth within groups - Inconsistent tumor cell implantation. - Differences in animal health.- Ensure a homogenous cell suspension for injection. - Use a consistent injection technique. - Monitor animal health closely and exclude any outliers with justifiable cause.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in vivo?

A1: Without published data, a starting dose should be determined from in vitro potency. A common starting point for in vivo studies is to aim for a plasma concentration that is 5-10 times the in vitro EC50. A dose-ranging study is essential to establish a safe and effective dose.

Q2: Which route of administration is best for this compound?

A2: The optimal route depends on the formulation and the experimental goals. Intraperitoneal (IP) injection is a common route for initial efficacy studies of small molecules as it is relatively easy and allows for systemic delivery. Intravenous (IV) administration can provide more direct and predictable plasma concentrations. Oral (PO) delivery may be possible but would require extensive formulation development to ensure adequate absorption.

Q3: What are the best practices for formulating a hydrophobic compound like this compound?

A3: For hydrophobic compounds, common formulation strategies include:

  • Co-solvent systems: Using a mixture of a water-miscible organic solvent (like DMSO) and other solubilizing agents (like PEG300 or Tween 80) in an aqueous base (saline or PBS).

  • Cyclodextrins: These can encapsulate hydrophobic molecules to improve their aqueous solubility.

  • Liposomes or nanoparticles: These can encapsulate the drug for improved stability and delivery.

Q4: What animal models are most appropriate for testing this compound?

A4: Given that this compound targets CDH1-deficient cancers, the most relevant models would be:

  • Xenograft models: Using human cancer cell lines with known CDH1 mutations (e.g., NCI-N87, MCF10A-CDH1-/-) implanted into immunocompromised mice.

  • Patient-Derived Xenograft (PDX) models: Implanting tumor tissue from patients with diffuse gastric or lobular breast cancer into immunocompromised mice. These models better represent the heterogeneity of human tumors.

  • Genetically Engineered Mouse Models (GEMMs): Mice engineered to have conditional knockout of the Cdh1 gene in specific tissues could also be valuable.

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)RouteMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-IP1250 ± 1500%
This compound25IP875 ± 12030%
This compound50IP450 ± 9564%

Table 2: Hypothetical Formulation Stability of this compound

Vehicle CompositionThis compound Concentration (mg/mL)Appearance at 0 hrAppearance at 4 hr
5% DMSO, 95% Saline5Clear SolutionPrecipitation
10% DMSO, 40% PEG300, 50% Saline5Clear SolutionClear Solution
20% Solutol, 80% Water5Clear SolutionClear Solution

Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis cell_culture 1. Culture CDH1-/- Cells implantation 3. Subcutaneous Implantation cell_culture->implantation formulation 2. Prepare this compound Formulation treatment 5. Administer this compound/Vehicle formulation->treatment tumor_growth 4. Monitor Tumor Growth implantation->tumor_growth tumor_growth->treatment data_collection 6. Collect Tumor/Tissue Data treatment->data_collection analysis 7. Analyze Efficacy & Toxicity data_collection->analysis

Caption: Experimental workflow for in vivo testing of this compound.

signaling_pathway cluster_cell CDH1-Deficient Cancer Cell al_gda62 This compound sumoylation SUMOylation Pathway (UBC9) al_gda62->sumoylation inhibits protein_targets Protein Targets (TCOF1, ARPC5) sumoylation->protein_targets modifies apoptosis Apoptosis protein_targets->apoptosis leads to cell_death Cell Death apoptosis->cell_death

Caption: Proposed signaling pathway of this compound in CDH1-deficient cells.

References

Validation & Comparative

Comparative Guide: AL-GDa62 vs. SLEC-11 in CDH1-Deficient Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two synthetic lethal compounds, AL-GDa62 and SLEC-11, in the context of CDH1-deficient cancer models. The loss of E-cadherin, encoded by the CDH1 gene, is a frequent event in cancers such as diffuse gastric and lobular breast cancer, making it a key target for therapeutic development. This document summarizes available experimental data, details experimental protocols, and visualizes the underlying biological pathways to aid in research and drug development decisions.

Executive Summary

This compound has been developed as an optimized analog of SLEC-11, demonstrating superior potency and selectivity in preclinical models of CDH1-deficient cancers. Experimental data indicates that this compound is approximately four times more potent than its predecessor, SLEC-11, and exhibits a greater selective advantage in killing cells lacking E-cadherin. The mechanism of action for this compound has been elucidated and involves the inhibition of the SUMOylation pathway through the targeting of TCOF1, ARPC5, and UBC9. While the precise initial target of SLEC-11 remains less clear, this compound's defined mechanism provides a clearer path for further development and biomarker discovery.

Data Presentation

The following table summarizes the quantitative data comparing the efficacy of this compound and SLEC-11 in isogenic MCF10A cell lines, which are a common model for studying CDH1 deficiency.

CompoundCell LineEC50 (µM)Selectivity (EC50 WT / EC50 CDH1-/-)Reference
This compound MCF10A-WT3.21.6[1]
MCF10A-CDH1-/-2.0[1]
SLEC-11 MCF10A-WT~10~1.25[2]
MCF10A-CDH1-/-~8[2]

Mechanism of Action

This compound: Thermal proteome profiling has identified that this compound specifically inhibits Treacle ribosome biogenesis factor 1 (TCOF1), Actin Related Protein 2/3 Complex Subunit 5 (ARPC5), and Ubiquitin Conjugating Enzyme E2 I (UBC9).[1] UBC9 is a key enzyme in the SUMOylation pathway. The inhibition of these proteins leads to a downstream suppression of SUMOylation, a post-translational modification process crucial for the stability and function of many proteins involved in cell cycle progression and survival.[1] The disruption of this pathway is synthetically lethal in the context of CDH1 deficiency.

SLEC-11: The original mechanism of action for SLEC-11 has not been as clearly defined as that of its successor, this compound. It was identified through a high-throughput screen for compounds that selectively kill CDH1-deficient cells.[2] While its development led to the more potent this compound, the specific molecular target that confers its synthetic lethal effect is not well-documented in publicly available literature.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway affected by this compound.

AL_GDa62_Pathway Proposed Signaling Pathway of this compound in CDH1-Deficient Cells cluster_drug Drug Action cluster_targets Molecular Targets cluster_pathway Affected Pathway cluster_outcome Cellular Outcome This compound This compound TCOF1 TCOF1 This compound->TCOF1 inhibits ARPC5 ARPC5 This compound->ARPC5 inhibits UBC9 UBC9 This compound->UBC9 inhibits Apoptosis Apoptosis TCOF1->Apoptosis inhibition of contributes to ARPC5->Apoptosis inhibition of contributes to SUMOylation SUMOylation UBC9->SUMOylation catalyzes Protein_Stability_Function Protein Stability & Function SUMOylation->Protein_Stability_Function regulates Protein_Stability_Function->Apoptosis inhibition of leads to

Caption: Proposed mechanism of this compound, highlighting the inhibition of its molecular targets leading to the suppression of SUMOylation and induction of apoptosis in CDH1-deficient cells.

Experimental Protocols

Cell Viability Assay

This protocol is adapted from the methodologies used in the discovery and characterization of this compound and SLEC-11.[1][2][3]

  • Cell Seeding: Isogenic MCF10A-WT and MCF10A-CDH1-/- cells are seeded in 96-well plates at a density of 4,000 cells per well in their respective culture media. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound or SLEC-11 is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and 100 µL of the medium containing the test compound is added to each well. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment (Resazurin Assay):

    • Prepare a 0.15 mg/mL solution of resazurin in sterile PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • Measure the fluorescence of the reduced resazurin (resorufin) using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines a standard method for quantifying apoptosis induced by this compound or SLEC-11.

  • Cell Treatment: Seed MCF10A-WT and MCF10A-CDH1-/- cells in 6-well plates and treat with varying concentrations of this compound or SLEC-11 (and a vehicle control) for 48 hours.

  • Cell Harvesting:

    • Collect the culture medium, which contains detached apoptotic cells.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the cells from the collected medium.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive and PI-negative cells are considered to be in early apoptosis.

    • FITC-positive and PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using the flow cytometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and SLEC-11.

Experimental_Workflow Experimental Workflow for Comparing this compound and SLEC-11 cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture Isogenic Cell Lines (MCF10A-WT & MCF10A-CDH1-/-) Viability_Assay Cell Viability Assay (72h treatment) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (48h treatment) Cell_Culture->Apoptosis_Assay Compound_Prep Prepare Serial Dilutions (this compound & SLEC-11) Compound_Prep->Viability_Assay Compound_Prep->Apoptosis_Assay EC50_Calc Calculate EC50 Values Viability_Assay->EC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Comparison Comparative Analysis EC50_Calc->Comparison Apoptosis_Quant->Comparison

Caption: A streamlined workflow for the in vitro comparison of this compound and SLEC-11 in CDH1-deficient and proficient cell lines.

Conclusion

The available data strongly suggests that this compound is a more promising therapeutic candidate than SLEC-11 for the treatment of CDH1-deficient cancers. Its increased potency, enhanced selectivity, and well-defined mechanism of action provide a solid foundation for its continued preclinical and potential clinical development. Further in vivo studies directly comparing the efficacy and toxicity of this compound and SLEC-11 would be beneficial to further solidify these findings. Researchers interested in targeting the SUMOylation pathway in the context of CDH1-deficiency should consider this compound as a lead compound for their investigations.

References

Validating AL-GDa62's Targets in CDH1-Deficient Cancers Using CRISPR/Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed targets of AL-GDa62, a promising synthetic lethal compound for cancers with inactivating mutations in the CDH1 gene, such as diffuse gastric and lobular breast cancer. We detail a robust framework for validating these targets using CRISPR/Cas9 technology and compare this compound's performance to its parent compound, SLEC-11. This document is intended to equip researchers with the necessary information to independently verify and build upon the existing findings.

Introduction to this compound and its Mechanism of Action

This compound has been identified as a potential synthetic lethal therapeutic agent for tumors characterized by the loss of E-cadherin, a consequence of inactivating mutations in the CDH1 gene.[1][2] The principle of synthetic lethality is to exploit a cancer-specific vulnerability, where the loss of two genes (in this case, CDH1 and a target of this compound) is lethal to a cell, while the loss of either one alone is not.

This compound is an optimized analog of the initial hit compound, SLEC-11.[1] Through thermal proteome profiling, a technique used to identify drug targets in a cellular context, this compound has been found to specifically engage and inhibit three proteins:

  • TCOF1 (Treacle ribosome biogenesis factor 1)

  • ARPC5 (Actin related protein 2/3 complex subunit 5)

  • UBC9 (Ubiquitin conjugating enzyme E2 I)

Furthermore, in vitro studies have demonstrated that this compound inhibits the process of SUMOylation, a post-translational modification crucial for various cellular processes, which is consistent with the inhibition of UBC9, a key enzyme in the SUMOylation pathway.[1][2] The compound has been shown to preferentially induce apoptosis in cells lacking functional CDH1.[1]

Performance Comparison: this compound vs. SLEC-11

Quantitative data from initial studies highlight the improved potency and selectivity of this compound over its predecessor, SLEC-11, in isogenic mammary epithelial cells (MCF10A) with and without CDH1.

CompoundPotency Improvement (vs. SLEC-11)EC50 Ratio (CDH1+/+ / CDH1-/-)Key Findings
This compound 4x more potent1.6Preferentially induces apoptosis in CDH1-/- cells and shows significant activity in Cdh1-/- mammary and gastric organoids.[1]
SLEC-11 -Not specified, but less selective than this compoundEmerged as an initial synthetic lethal lead in E-cadherin-deficient cells.[1]

Validating the Targets of this compound with CRISPR/Cas9

CRISPR/Cas9 technology offers a precise and efficient method for validating the identified targets of this compound.[3][][5][6][7] By knocking out the genes encoding for TCOF1, ARPC5, and UBC9 in CDH1-deficient cells, researchers can mimic the pharmacological inhibition by this compound and assess whether this genetic perturbation results in a synthetic lethal phenotype.

Experimental Workflow for CRISPR/Cas9 Target Validation

CRISPR_Validation_Workflow cluster_design Phase 1: sgRNA Design & Vector Construction cluster_transfection Phase 2: Cell Line Engineering cluster_validation Phase 3: Knockout Validation cluster_phenotype Phase 4: Phenotypic Analysis sgRNA_design Design sgRNAs targeting TCOF1, ARPC5, UBC9 vector_construct Clone sgRNAs into Cas9 expression vector sgRNA_design->vector_construct transfect Transfect CDH1-/- and CDH1+/+ cell lines with vectors vector_construct->transfect selection Select for successfully transfected cells transfect->selection dna_analysis Genomic DNA analysis (e.g., T7E1 assay, sequencing) selection->dna_analysis selection->dna_analysis protein_analysis Western blot to confirm loss of protein expression selection->protein_analysis viability Cell viability assays (e.g., CellTiter-Glo) protein_analysis->viability protein_analysis->viability apoptosis Apoptosis assays (e.g., Annexin V staining) protein_analysis->apoptosis

CRISPR/Cas9 Target Validation Workflow
Detailed Experimental Protocol

  • sgRNA Design and Vector Construction:

    • Design at least three single guide RNAs (sgRNAs) targeting early exons of TCOF1, ARPC5, and UBC9 to maximize the likelihood of generating loss-of-function mutations. Use a validated online design tool to minimize off-target effects.

    • Synthesize and clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Cell Line Transduction:

    • Produce lentiviral particles for each sgRNA construct.

    • Transduce both CDH1-deficient (e.g., MCF10A-CDH1-/-) and CDH1-proficient (e.g., MCF10A) cell lines with the lentiviral particles. A non-targeting sgRNA should be used as a negative control.

    • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Validation of Gene Knockout:

    • Genomic Level: Isolate genomic DNA from the selected cell pools and perform a T7 endonuclease I assay or Sanger sequencing of the target locus to confirm the presence of insertions/deletions (indels).

    • Protein Level: Perform Western blotting for TCOF1, ARPC5, and UBC9 to confirm the absence of the target proteins in the knockout cell lines.

  • Phenotypic Analysis:

    • Cell Viability: Plate the knockout and control cell lines at equal densities and measure cell viability over time using an appropriate assay (e.g., CellTiter-Glo®). A significant reduction in the viability of the CDH1-deficient cells with the target gene knockout, as compared to the CDH1-proficient cells, would validate the synthetic lethal interaction.

    • Apoptosis: To determine if the observed cell death is due to apoptosis (mirroring this compound's effect), perform Annexin V/Propidium Iodide staining followed by flow cytometry.

Alternative Target Validation Methods

While CRISPR/Cas9 is a powerful tool, other methods can be used to corroborate the findings.

MethodDescriptionAdvantagesDisadvantages
RNA interference (RNAi) Utilizes short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce transient or stable knockdown of the target gene's mRNA.Technically straightforward for transient knockdown; large libraries are available.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Gene Knockout in Animal Models Creation of genetically engineered mouse models (e.g., using CRISPR or traditional homologous recombination) with a conditional knockout of the target gene in the context of Cdh1 deficiency.Provides in vivo validation of the target's role in a whole organism.[8]Time-consuming and expensive to generate and maintain animal models.
Expression Profiling and Proteomics Comparing the transcriptome or proteome of this compound-treated versus untreated cells to identify downstream pathway effects consistent with target inhibition.[8]Provides a global view of the cellular response to the compound.Does not directly validate the primary target; identifies correlative changes.
Patient-Derived Organoids Utilizing 3D organoid cultures derived from patient tumors with CDH1 mutations to test the effects of both this compound and CRISPR-mediated knockout of the target genes.Highly clinically relevant models that better recapitulate the tumor microenvironment.[9]More complex and variable to culture than traditional cell lines.

Logical Relationship of this compound's Synthetic Lethality

The proposed mechanism of action for this compound is based on a synthetic lethal interaction with CDH1 deficiency. The diagram below illustrates this relationship.

Synthetic_Lethality cluster_normal Normal Cell (CDH1+/+) cluster_cancer Cancer Cell (CDH1-/-) cluster_treatment Treated Cancer Cell CDH1_wt Functional CDH1 Viable_wt Cell Viability CDH1_wt->Viable_wt Target_wt Functional TCOF1/ ARPC5/UBC9 Target_wt->Viable_wt CDH1_ko Loss of CDH1 Viable_cancer Cell Viability CDH1_ko->Viable_cancer Target_cancer Functional TCOF1/ ARPC5/UBC9 Target_cancer->Viable_cancer CDH1_ko_treat Loss of CDH1 Apoptosis Apoptosis CDH1_ko_treat->Apoptosis synthetic lethality ALGDa62 This compound Target_inhibited Inhibited TCOF1/ ARPC5/UBC9 ALGDa62->Target_inhibited inhibits Target_inhibited->Apoptosis synthetic lethality

Synthetic Lethality of this compound in CDH1-/- Cells

Conclusion

This compound represents a promising therapeutic strategy for CDH1-deficient cancers. The identified targets—TCOF1, ARPC5, and UBC9—provide a clear path for mechanistic studies and biomarker development. The use of CRISPR/Cas9, as outlined in this guide, is a critical next step in rigorously validating these targets and confirming their synthetic lethal relationship with CDH1 loss. The superior performance of this compound compared to its predecessor underscores the potential of this compound series. Further investigation using the described methodologies will be essential for advancing this compound towards clinical application.

References

AL-GDa62: A Comparative Guide to its Anti-Cancer Activity in CDH1-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-cancer activities of AL-GDa62, a promising synthetic lethal compound, across different cell lines. Special focus is given to its efficacy in cancers with CDH1 gene mutations, such as diffuse gastric and lobular breast cancer.

This compound has emerged as a potent and selective anti-cancer agent, demonstrating significant synthetic lethal effects in cancer cells harboring mutations in the CDH1 gene. This guide summarizes the key experimental data, details the underlying methodologies, and visualizes the compound's proposed mechanism of action.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been primarily evaluated in isogenic mammary epithelial cells (MCF10A) with and without CDH1 knockout (CDH1-/-). The compound exhibits significantly higher potency in CDH1-deficient cells, highlighting its synthetic lethal properties.

Cell LineGenotypeEC50 (µM)[1][2][3]Selectivity Ratio (EC50 CDH1+/+ / EC50 CDH1-/-)[1][2][3]
MCF10ACDH1+/+>101.6
MCF10ACDH1-/-6.3

Table 1: In Vitro Efficacy of this compound in MCF10A Isogenic Cell Lines. The half-maximal effective concentration (EC50) demonstrates the increased potency of this compound in cells lacking functional CDH1. The selectivity ratio indicates that this compound is 1.6 times more potent in CDH1-deficient cells compared to their wild-type counterparts.

Further studies have shown that this compound preferentially induces apoptosis in CDH1-/- cells and demonstrates significant sensitivity in Cdh1-/- mammary and gastric organoids at low micromolar concentrations.[1][2][3]

Mechanism of Action: Inhibition of the SUMOylation Pathway

Thermal proteome profiling has identified that this compound specifically interacts with and inhibits several key proteins, including TCOF1, ARPC5, and notably, UBC9.[1][2][3] UBC9 is a critical E2 conjugating enzyme in the SUMOylation pathway. Inhibition of UBC9 by this compound disrupts the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, a process vital for various cellular functions, including cell cycle progression and survival. This inhibition of SUMOylation is proposed as the key mechanism behind the synthetic lethal effect of this compound in CDH1-deficient cancer cells.

AL_GDa62_Mechanism Proposed Mechanism of Action of this compound cluster_SUMOylation SUMOylation Pathway cluster_Cellular_Process Cellular Processes SUMO SUMO SAE1_SAE2 SAE1/SAE2 (E1) SUMO->SAE1_SAE2 ATP UBC9 UBC9 (E2) SAE1_SAE2->UBC9 SUMO Transfer TargetProtein Target Protein UBC9->TargetProtein SUMO Conjugation CellCycle Cell Cycle Progression Apoptosis Apoptosis SUMOylatedProtein SUMOylated Protein TargetProtein->SUMOylatedProtein SUMOylatedProtein->CellCycle Promotes CellCycle->Apoptosis Arrest leads to ALGDa62 This compound ALGDa62->UBC9 Inhibition CDH1_deficiency CDH1 Deficiency CDH1_deficiency->Apoptosis Sensitizes to

Caption: Proposed mechanism of this compound via inhibition of the SUMOylation pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols employed in the evaluation of this compound.

Cell Viability Assay

The anti-proliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Isogenic MCF10A (CDH1+/+ and CDH1-/-) cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (or vehicle control) for 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound (72h) A->B C Add MTT solution (4h) B->C D Solubilize formazan with DMSO C->D E Measure absorbance at 570nm D->E F Calculate EC50 values E->F

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay

Apoptosis induction by this compound was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: MCF10A CDH1-/- cells were treated with this compound at its EC50 concentration for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~535/617 nm).

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) was quantified.

Thermal Proteome Profiling (TPP)

The direct cellular targets of this compound were identified using Thermal Proteome Profiling.

  • Cell Treatment: MCF10A CDH1-/- cells were treated with this compound or a vehicle control.

  • Heating: The cell lysates were divided into aliquots and heated to a range of temperatures.

  • Protein Extraction: The soluble protein fraction from each temperature point was collected after centrifugation to remove aggregated proteins.

  • Sample Preparation for Mass Spectrometry: Proteins were digested into peptides, and the peptides were labeled with isobaric tags.

  • LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The melting curves of thousands of proteins were generated, and proteins showing a significant thermal shift upon this compound treatment were identified as potential targets.

TPP_Workflow Thermal Proteome Profiling Workflow A Treat cells with this compound B Heat cell lysate to various temperatures A->B C Isolate soluble proteins B->C D Digest proteins and label peptides C->D E Analyze by LC-MS/MS D->E F Identify proteins with thermal shifts E->F

Caption: Workflow for target identification using Thermal Proteome Profiling.

References

Independent Verification of AL-GDa62's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic lethal compound AL-GDa62 with alternative therapeutic strategies for cancers characterized by CDH1 deficiency, such as diffuse gastric cancer and lobular breast cancer. A key focus of this document is the independent verification of this compound's proposed mechanism of action, alongside a detailed examination of its performance relative to other approaches, supported by available experimental data.

Executive Summary

This compound has been identified as a promising synthetic lethal agent targeting cancer cells with mutations in the CDH1 gene. The initial discovery posits a mechanism involving the inhibition of TCOF1, ARPC5, and UBC9, leading to a downstream disruption of SUMOylation. However, a critical review of the current scientific literature reveals a notable absence of independent studies to validate these initial findings. This guide, therefore, presents the existing data on this compound while drawing comparisons with established and emerging alternative treatments for which more extensive data, including efficacy and mechanistic insights, are available. Researchers are advised to consider the preliminary nature of the data on this compound in their assessments.

This compound: Proposed Mechanism of Action

This compound was developed as an optimized analog of the synthetic lethal compound SLEC-11.[1][2] It is reported to be four times more potent than its predecessor in inducing apoptosis specifically in CDH1-deficient cells.[1][2] The proposed mechanism, as detailed in the initial discovery publication, involves the direct inhibition of three key proteins: TCOF1, ARPC5, and UBC9.[1][2] The inhibition of UBC9, a central E2 enzyme in the SUMOylation pathway, is suggested to be a primary driver of the compound's cytotoxic effects in vitro.[1][2]

Signaling Pathway of this compound's Proposed Targets

AL_GDa62_Mechanism cluster_AL_GDa62 This compound cluster_targets Proposed Protein Targets cluster_pathways Downstream Cellular Processes This compound This compound TCOF1 TCOF1 This compound->TCOF1 inhibition ARPC5 ARPC5 This compound->ARPC5 inhibition UBC9 UBC9 This compound->UBC9 inhibition Ribosome_Biogenesis Ribosome Biogenesis TCOF1->Ribosome_Biogenesis p53_Activation p53 Activation TCOF1->p53_Activation Actin_Polymerization Actin Polymerization & Cell Migration ARPC5->Actin_Polymerization SUMOylation Protein SUMOylation UBC9->SUMOylation Apoptosis Apoptosis p53_Activation->Apoptosis SUMOylation->Apoptosis inhibition leads to

Caption: Proposed mechanism of this compound action.

Comparative Analysis with Alternative Therapies

A comprehensive evaluation of this compound necessitates a comparison with current standards of care and other emerging targeted therapies for CDH1-deficient cancers.

Standard of Care: FOLFOX Chemotherapy

The FOLFOX regimen, a combination of 5-fluorouracil, leucovorin, and oxaliplatin, is a widely used first-line treatment for advanced gastric cancer.[2][3]

Mechanism of Action:

  • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.

  • Oxaliplatin: A platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription, ultimately inducing apoptosis.

  • Leucovorin: Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.

FOLFOX_Mechanism cluster_folfox FOLFOX Components cluster_cellular_targets Cellular Targets cluster_effects Downstream Effects 5-FU 5-FU Thymidylate Synthase Thymidylate Synthase 5-FU->Thymidylate Synthase inhibits Oxaliplatin Oxaliplatin DNA DNA Oxaliplatin->DNA forms adducts DNA Synthesis Inhibition DNA Synthesis Inhibition Thymidylate Synthase->DNA Synthesis Inhibition DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis DNA Synthesis Inhibition->Apoptosis DNA Damage->Apoptosis

Caption: Mechanism of action of the FOLFOX regimen.

Synthetic Lethal Approach: ROS1 Inhibition

Recent studies have identified ROS1, a receptor tyrosine kinase, as a synthetic lethal target in E-cadherin deficient breast cancer.[4][5]

Mechanism of Action: Inhibition of the ROS1 kinase leads to mitotic abnormalities and multinucleation in CDH1-defective cells, ultimately triggering apoptosis.[4] The downstream signaling of ROS1 involves pathways such as RAS-MEK-ERK, JAK-STAT3, and PI3K-AKT-mTOR.[6][7]

ROS1_Inhibition_Mechanism cluster_inhibitor ROS1 Inhibitor cluster_ros1 Target cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome in CDH1-deficient cells ROS1_Inhibitor ROS1 Inhibitor (e.g., Crizotinib) ROS1 ROS1 ROS1_Inhibitor->ROS1 inhibits PI3K/AKT/mTOR PI3K/AKT/mTOR ROS1->PI3K/AKT/mTOR RAS/MEK/ERK RAS/MEK/ERK ROS1->RAS/MEK/ERK JAK/STAT3 JAK/STAT3 ROS1->JAK/STAT3 Mitotic Abnormalities Mitotic Abnormalities PI3K/AKT/mTOR->Mitotic Abnormalities RAS/MEK/ERK->Mitotic Abnormalities JAK/STAT3->Mitotic Abnormalities Apoptosis Apoptosis Mitotic Abnormalities->Apoptosis

Caption: Synthetic lethality via ROS1 inhibition in CDH1-deficient cells.

Synthetic Lethal Approach: Statins and Combinations

Statins, typically used to lower cholesterol, have demonstrated synthetic lethal effects in CDH1-deficient cells, particularly when used in combination with other agents like mifepristone or SRC and HDAC inhibitors.

Mechanism of Action: Statins inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway. This leads to reduced levels of downstream products essential for cell proliferation and survival, such as geranylgeranyl pyrophosphate (GGPP), which is crucial for the function of small GTPases like Rho and Ras.[8][9]

Quantitative Data Comparison

The following tables summarize available quantitative data for this compound and its alternatives. It is important to note that these data are from different studies and experimental systems, and direct head-to-head comparisons are not available.

Table 1: In Vitro Efficacy of this compound and Predecessor

CompoundCell LineEC50 Ratio (CDH1-/- vs CDH1+/+)Reference
This compoundMCF10A1.6[1]
SLEC-11MCF10ANot Reported[1]

Table 2: Clinical Efficacy of FOLFOX in Advanced Gastric Cancer

StudyNumber of PatientsOverall Response RateMedian Overall SurvivalReference
Phase II Study7343.8%Not Reported[10]
Retrospective Study47 (FOLFOX group)46.9%Not Reported[3]

Table 3: In Vitro Efficacy of ROS1 Inhibitors in CDH1-Deficient Breast Cancer Cells

InhibitorCell LineIC50 (µM)Reference
ForetinibMCF10A CDH1-/-~0.1[4]
CrizotinibMCF10A CDH1-/-~0.3[4]

Table 4: In Vitro Efficacy of Statin Combination in CDH1-Deficient Breast Cancer Cells

CombinationCell LineED50 CI (CDH1-/-)Reference
Atorvastatin + MifepristoneMCF10A0.08[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these compounds are provided below.

Thermal Proteome Profiling (TPP)

This method is used to identify the direct protein targets of a compound in a cellular context.

Experimental Workflow:

TPP_Workflow Cell_Culture 1. Cell Culture (e.g., MCF10A-CDH1-/-) Drug_Treatment 2. Drug Treatment (this compound or Vehicle) Cell_Culture->Drug_Treatment Heat_Shock 3. Heat Shock (Temperature Gradient) Drug_Treatment->Heat_Shock Lysis_Centrifugation 4. Lysis and Centrifugation Heat_Shock->Lysis_Centrifugation Protein_Digestion 5. Protein Digestion Lysis_Centrifugation->Protein_Digestion TMT_Labeling 6. TMT Labeling Protein_Digestion->TMT_Labeling LC_MS_Analysis 7. LC-MS/MS Analysis TMT_Labeling->LC_MS_Analysis Data_Analysis 8. Data Analysis (Melting Curve Fitting) LC_MS_Analysis->Data_Analysis Target_Identification 9. Target Identification Data_Analysis->Target_Identification

Caption: Workflow for Thermal Proteome Profiling.

Methodology:

  • Cell Culture and Treatment: CDH1-deficient cells (e.g., MCF10A-CDH1-/-) are cultured and treated with this compound or a vehicle control.

  • Heat Treatment: The treated cells are aliquoted and subjected to a temperature gradient to induce protein denaturation.

  • Lysis and Protein Solubilization: Cells are lysed, and the soluble protein fraction is collected after centrifugation to remove aggregated proteins.

  • Sample Preparation for Mass Spectrometry: The soluble proteins are digested into peptides, which are then labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins in each sample.

  • Data Analysis: Melting curves are generated for each identified protein, and a shift in the melting temperature upon drug treatment indicates a direct interaction.

Apoptosis Assay (Annexin V Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

Methodology:

  • Cell Treatment: Cancer cells are treated with the compound of interest (e.g., this compound) for a specified duration.

  • Cell Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like propidium iodide (PI) or DAPI (to exclude necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

In Vitro SUMOylation Assay

This biochemical assay is used to determine if a compound directly inhibits the SUMOylation process.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the E1 activating enzyme (Aos1/Uba2), the E2 conjugating enzyme (UBC9), a SUMO protein (e.g., SUMO-1), ATP, and the substrate protein.

  • Inhibitor Addition: The compound to be tested (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for SUMOylation to occur.

  • Detection: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific to the substrate protein or to the SUMO protein to detect the higher molecular weight SUMOylated species.

Conclusion

This compound presents an intriguing synthetic lethal strategy for the treatment of CDH1-deficient cancers. However, the current understanding of its mechanism of action is based solely on the initial discovery study. For this compound to advance as a viable therapeutic candidate, independent verification of its proposed targets and mechanism is imperative. Furthermore, while preclinical data shows promise, a direct comparison with established treatments like FOLFOX and other emerging synthetic lethal approaches is necessary to accurately gauge its potential clinical utility. Researchers and drug development professionals are encouraged to pursue further studies to validate the initial findings and to establish a more comprehensive efficacy and safety profile for this compound.

References

Head-to-Head Comparison of SUMOylation Inhibitors: AL-GDa62 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to SUMOylation Inhibitors

The post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation, is a critical regulatory mechanism in numerous cellular processes. Its dysregulation has been implicated in various diseases, including cancer, making the enzymes of the SUMOylation pathway attractive targets for therapeutic development. This guide provides a head-to-head comparison of the recently identified SUMOylation inhibitor, AL-GDa62, with other established inhibitors, supported by available experimental data.

Quantitative Comparison of SUMOylation Inhibitors

The following table summarizes the key characteristics and performance of this compound alongside other notable SUMOylation inhibitors. It is important to note that the presented data is compiled from various studies, and direct comparisons under identical experimental conditions may not be available.

InhibitorTargetMechanism of ActionIC50/EC50Key Cellular Effects
This compound UBC9 (E2) , TCOF1, ARPC5Inhibits the SUMO E2 conjugating enzyme.Inhibits SUMOylation at low micromolar concentrations; EC50 ratio of 1.6 in CDH1-/- cells.[1][2][3]Preferentially induces apoptosis in E-cadherin (CDH1)-deficient cells.[1][2][3]
TAK-981 (ML-792) SAE (E1) Forms an irreversible adduct with SUMO bound to the E1 enzyme, preventing SUMO transfer to UBC9.Dose-dependent inhibition of global SUMOylation with an EC50 of 26.1 nM in HCT116 cells.Induces apoptosis, cell cycle arrest, and differentiation in leukemia cells; activates antitumor immune responses.
Ginkgolic Acid SAE (E1) Blocks the formation of the E1-SUMO complex.In vitro IC50 of 3.0 µM for RanGAP1 SUMOylation.Selectively inhibits SUMOylation over ubiquitination. Has other reported enzymatic activities.
Anacardic Acid SAE (E1) Blocks the formation of the E1-SUMO complex.In vitro IC50 of 2.2 µM for RanGAP1 SUMOylation.Similar to ginkgolic acid, it shows selectivity for SUMOylation inhibition.
COH000 SAE (E1) Induces a conformational change in the E1 enzyme, preventing SUMO or ATP binding.IC50 of 0.2 µM.Induces apoptosis in cancer cells.
1,10-phenanthroline SAE (E1) Impedes the formation of the E1-SUMO intermediate.Abolishes most SUMO conjugation at 300-500 µg/mL (1.7-2.8 mM) in yeast.Rapidly and specifically reduces SUMOylation without affecting ubiquitination.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context of SUMOylation inhibition and the methods used for evaluation, the following diagrams are provided.

SUMOylation_Pathway SUMOylation Signaling Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_deconjugation Deconjugation SUMO_precursor SUMO Precursor SUMO_mature Mature SUMO-GG SUMO_precursor->SUMO_mature SENP Processing SAE E1 Activating Enzyme (SAE1/UBA2) SUMO_mature->SAE ATP UBC9 E2 Conjugating Enzyme (UBC9) SAE->UBC9 SUMO Transfer E3 E3 Ligase (e.g., PIAS, RanBP2) UBC9->E3 Target Target Protein UBC9->Target Direct Ligation E3->Target SUMO_Target SUMOylated Target Protein Target->SUMO_Target SUMOylation SUMO_Target->Target SENP Cleavage SENP SUMO Protease (SENP/ULP) SUMO_Target->SENP

Caption: The SUMOylation cascade involves enzymatic steps of activation, conjugation, and ligation, and is reversed by SUMO proteases.

Experimental_Workflow Workflow for Evaluating SUMOylation Inhibitors cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays biochemical_assay Biochemical Assay (e.g., FRET, SUMO-AMC) ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_treatment Treat Cells with Inhibitor biochemical_assay->cell_treatment Lead Compound lysis Cell Lysis cell_treatment->lysis immunofluorescence Immunofluorescence (SUMO Localization) cell_treatment->immunofluorescence phenotypic_assay Phenotypic Assays (Apoptosis, Cell Cycle) cell_treatment->phenotypic_assay immunoblot Immunoblotting (Anti-SUMO, Anti-Target) lysis->immunoblot

Caption: A general workflow for the discovery and characterization of novel SUMOylation inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to characterize SUMOylation inhibitors.

In Vitro SUMOylation Assay

This assay directly measures the enzymatic activity of the SUMOylation cascade in a controlled, cell-free environment.

  • Objective: To determine the direct inhibitory effect of a compound on the SUMOylation machinery and to calculate its IC50 value.

  • Materials:

    • Recombinant human SAE1/UBA2 (E1), Ubc9 (E2), and a specific E3 ligase (optional).

    • Recombinant SUMO protein (e.g., SUMO1 or SUMO2).

    • Substrate protein for SUMOylation (e.g., RanGAP1).

    • SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl2).

    • ATP regenerating system (creatine kinase, creatine phosphate, inorganic pyrophosphatase).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • SDS-PAGE gels and immunoblotting reagents (antibodies against the substrate protein or SUMO).

  • Procedure:

    • Prepare a reaction mixture containing the SUMOylation buffer, ATP regenerating system, E1 enzyme, E2 enzyme, SUMO protein, and the substrate protein.

    • Add the test inhibitor at a range of concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the substrate protein or ATP.

    • Incubate the reaction at 30-37°C for a specified time (e.g., 1-3 hours).

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform immunoblotting using an antibody specific to the substrate protein to detect the unmodified and SUMOylated forms (which will appear as a higher molecular weight band).

    • Quantify the band intensities to determine the extent of SUMOylation at each inhibitor concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular SUMOylation Assay

This assay assesses the ability of an inhibitor to penetrate cells and inhibit SUMOylation in a physiological context.

  • Objective: To confirm the in-cell efficacy of a SUMOylation inhibitor.

  • Materials:

    • Cell line of interest (e.g., HCT116, HeLa).

    • Cell culture medium and supplements.

    • Test inhibitor at various concentrations.

    • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors and N-ethylmaleimide (NEM) to inhibit deSUMOylating enzymes.

    • SDS-PAGE and immunoblotting reagents (antibodies against SUMO-1, SUMO-2/3, or specific target proteins).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 4-24 hours). Include a vehicle control.

    • Wash the cells with PBS and lyse them on ice with lysis buffer containing NEM.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Perform immunoblotting with an anti-SUMO-2/3 antibody to observe the global reduction in SUMOylated proteins (visible as a high molecular weight smear). Alternatively, use an antibody for a specific protein known to be SUMOylated.

    • Analyze the results to determine the effective concentration of the inhibitor in a cellular environment.

Immunofluorescence Assay for SUMO Localization

This assay visualizes the effect of SUMOylation inhibition on the subcellular localization of SUMO proteins.

  • Objective: To qualitatively or quantitatively assess SUMOylation inhibition by observing the redistribution of SUMO proteins.

  • Materials:

    • Cells grown on coverslips.

    • Test inhibitor.

    • Paraformaldehyde (PFA) for fixation.

    • Permeabilization buffer (e.g., Triton X-100 in PBS).

    • Blocking buffer (e.g., BSA in PBS).

    • Primary antibody against a SUMO isoform (e.g., anti-SUMO-1).

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear staining.

    • Fluorescence microscope.

  • Procedure:

    • Treat cells grown on coverslips with the inhibitor or vehicle control.

    • Wash the cells with PBS and fix them with 4% PFA.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary anti-SUMO antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. Inhibition of SUMOylation typically leads to a redistribution of SUMO from a predominantly nuclear localization to a more diffuse cytoplasmic signal.

References

Safety Operating Guide

Essential Safety and Handling Protocols for the Novel Compound AL-GDa62

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on established best practices for handling novel chemical compounds with unknown toxicity. AL-GDa62 is identified as a novel synthetic lethal lead compound for potential gastric cancer treatment.[1] As a novel substance, a comprehensive and publicly available Safety Data Sheet (SDS) with specific toxicological and physical hazard data is not available. Therefore, this compound must be handled with extreme caution, assuming it is hazardous, until its properties are thoroughly characterized. All procedures should be conducted by trained personnel in a controlled laboratory setting.[2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure via inhalation, dermal contact, and ingestion.[3][4] The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (weighing, aliquoting) Chemical splash goggles meeting ANSI Z87.1 standards[5]Double-gloving: inner nitrile gloves with outer chemically resistant gloves (e.g., neoprene or Silver Shield)[6]Full-length, buttoned lab coat (flame-resistant if solvents are used)[7]N95 respirator or higher, used within a chemical fume hood[3]
Handling Solutions (diluting, transferring) Chemical splash goggles and a face shield[6]Chemically resistant gloves (consult manufacturer's guide for solvent compatibility)[4]Chemical-resistant apron over a lab coat[7]Work must be performed in a certified chemical fume hood[5]
High-Energy Operations (sonication, vortexing) Chemical splash goggles and a face shield[5]Chemically resistant glovesChemical-resistant apron over a lab coatWork must be performed in a certified chemical fume hood

Operational Plan: Safe Handling and Solution Preparation

This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound. This process should only be performed within a certified chemical fume hood.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Preparation and Pre-computation:

    • Calculate the required mass of this compound and the volume of dimethyl sulfoxide (DMSO) needed.

    • Assemble all necessary equipment: analytical balance, weighing paper, spatula, volumetric flask, and appropriate pipettes.

    • Ensure a chemical spill kit is readily accessible.[3]

  • Donning PPE:

    • Put on all required PPE as specified in the table above for handling solid compounds.

  • Weighing the Compound:

    • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.

    • Carefully transfer the calculated amount of this compound powder onto weighing paper using a clean spatula.

    • Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed this compound powder into the appropriate volumetric flask.

    • Using a calibrated pipette, add approximately half of the required volume of DMSO to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a low speed inside the fume hood.

  • Final Dilution and Storage:

    • Once the solid is fully dissolved, add DMSO to the final volume mark on the flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a clearly labeled storage vial, including the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution under appropriate conditions, away from incompatible materials.[5]

  • Decontamination and Doffing PPE:

    • Wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of all contaminated disposables (e.g., weighing paper, gloves) in the designated hazardous chemical waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Handling Novel Compounds

The following diagram illustrates the essential decision-making and operational workflow for safely handling a novel compound like this compound.

G A Start: New Compound (this compound) Protocol B Review Analog Data (e.g., SLEC-11) & Literature A->B C Assume High Potency & Unknown Hazards B->C D Develop Handling SOP C->D E Define PPE Requirements (Double Gloves, Goggles, Lab Coat, Respirator) D->E F Prepare Engineering Controls (Fume Hood, Spill Kit) D->F G Perform Experiment (Smallest Scale Possible) E->G F->G H Spill or Exposure Event? G->H I Follow Emergency Spill Protocol H->I Yes J Decontaminate Work Area & Equipment H->J No I->J K Segregate & Label Hazardous Waste J->K L Dispose via Certified Hazardous Waste Vendor K->L M End of Protocol L->M

Caption: Workflow for handling novel compounds like this compound.

Disposal Plan

The disposal of novel compounds and their associated waste must be handled meticulously to prevent environmental contamination and ensure regulatory compliance.[8][9]

  • Waste Segregation: All waste contaminated with this compound, including solid powder, solutions, contaminated gloves, pipette tips, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Caution: Novel Compound of Unknown Toxicity").

  • Container Requirements: Use a non-breakable, leak-proof container with a secure lid. For liquid waste, secondary containment is required to protect against spills.[5]

  • Disposal Method: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Surplus Material: For any unused this compound, it is preferable to use it in further experiments rather than disposing of it. If disposal is necessary, it should be treated as hazardous waste.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.